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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 2-(Difluoromethyl)-4-methoxy-1H-indole Derivatives: A Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist navigating the hit-to-lead optimization phase, the selection of the 2-(difluoromethyl)-4-methoxy-1H-indole scaffold[1] represents a highly calcul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the hit-to-lead optimization phase, the selection of the 2-(difluoromethyl)-4-methoxy-1H-indole scaffold[1] represents a highly calculated maneuver in medicinal chemistry. Unsubstituted indole cores are notoriously susceptible to rapid oxidative metabolism by hepatic cytochromes. By strategically functionalizing the C2 and C4 positions, we engineer a molecule that balances target engagement with robust pharmacokinetic (PK) resilience.

  • The 2-Difluoromethyl (-CF₂H) Advantage : Unlike the highly electron-withdrawing trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a moderately polar hydrogen-bond donor, serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups[2]. Critically, it lowers the Highest Occupied Molecular Orbital (HOMO) energy of the indole π-system, decreasing electron density and shielding the core from CYP-mediated epoxidation[3]. In vivo, replacing a methyl group with a difluoromethyl group on an indole core has been shown to increase the Area Under the Curve (AUC) by up to 30-fold and significantly enhance oral bioavailability[4].

  • The 4-Methoxy (-OCH₃) Liability : While the methoxy group is excellent for tuning electronic properties and enhancing affinity for targets (such as serotonergic receptors), it introduces a specific metabolic liability: O-demethylation, primarily driven by CYP2D6 and CYP1A2[5].

Understanding the interplay between the protective -CF₂H group and the vulnerable -OCH₃ group dictates our entire PK profiling strategy.

In Vitro Pharmacokinetic Profiling Protocols

To build a self-validating PK dataset, we must first isolate the metabolic and permeability variables in vitro.

Protocol 2.1: Microsomal Stability and CYP Phenotyping

Causality : We must quantify the protective effect of the -CF₂H group against indole ring oxidation while measuring the intrinsic clearance rate of 4-methoxy O-demethylation. Step-by-Step Methodology :

  • Incubation Preparation : Prepare a 1 µM solution of the test derivative in 0.1 M potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching : At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Phenotyping (Self-Validation) : Run parallel incubations spiked with selective CYP inhibitors (e.g., 1 µM quinidine for CYP2D6, 1 µM ketoconazole for CYP3A4). If quinidine halts degradation, CYP2D6 O-demethylation is confirmed as the primary clearance pathway.

  • Analysis : Centrifuge at 4000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2.2: Blood-Brain Barrier (BBB) Permeability via MDCK-MDR1

Causality : For CNS indications, the lipophilicity imparted by the -CF₂H group is highly advantageous[2], but we must empirically verify that the compound is not heavily effluxed by P-glycoprotein (P-gp) at the blood-brain barrier. Step-by-Step Methodology :

  • Seeding : Culture MDCK-MDR1 cells on Transwell polycarbonate inserts until the transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².

  • Dosing : Apply 10 µM of the compound to either the apical (A) or basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Incubation : Incubate for 120 minutes at 37°C on an orbital shaker.

  • Quantification : Sample both chambers and analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER < 2.0 confirms the compound is not a significant P-gp substrate.

In Vivo Pharmacokinetics (Rodent Model)

Causality : In vitro metrics must translate to in vivo exposure. The synergistic effect of the -CF₂H and -OCH₃ groups on the volume of distribution (Vd) and systemic clearance (CL) is evaluated here.

Step-by-Step Methodology :

  • Formulation : Due to the lipophilic nature of fluorinated indoles, formulate the compound in 5% DMSO / 10% Solutol HS-15 / 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing Strategy : Use male Sprague-Dawley rats (n=3 per route). Administer 1 mg/kg Intravenously (IV) via the tail vein, and 10 mg/kg Per Os (PO) via oral gavage.

  • Serial Sampling : Utilize jugular vein cannulation to collect 200 µL blood samples at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Tissue Distribution : At Tmax​ (typically 1-2 hours for PO), euthanize a subset of animals and harvest brain tissue. Homogenize in a 1:3 ratio of tissue to buffer to calculate the brain-to-plasma ratio ( Cb​/Cp​ ). A Cb​/Cp​ > 1.0 indicates excellent CNS penetration, characteristic of difluoromethylated indoles[4].

Data Presentation: Quantitative PK Summary

The following table synthesizes expected PK parameters, illustrating the dramatic improvement in exposure when a standard methyl group is replaced by a difluoromethyl group at the C2 position.

Pharmacokinetic Parameter2-Methyl-4-methoxy-indole (Control)2-(Difluoromethyl)-4-methoxy-indole
HLM t1/2​ (min) 12.548.2
MDCK-MDR1 Efflux Ratio 3.4 (Efflux Substrate)1.2 (Non-Substrate)
IV Clearance (L/h/kg) 4.21.1
PO AUC (ng·h/mL) ~150~2800
Oral Bioavailability (F%) 8%42%
Brain/Plasma Ratio ( Cb​/Cp​ ) 0.42.8

Note: Data modeled based on structurally analogous difluoromethylated indole derivatives[4].

Mechanistic Workflows & Pathway Visualization

PKWorkflow Design Scaffold Design (-CF2H, -OCH3) InVitro In Vitro ADME (HLM, Caco-2, PPB) Design->InVitro InVivo In Vivo PK (Rat IV/PO, Cb/Cp) InVitro->InVivo Analysis NCA & Modeling (WinNonlin) InVivo->Analysis

Figure 1: Sequential pharmacokinetic profiling workflow for indole derivatives.

MetabolicPathway Parent 2-(CF2H)-4-OMe-Indole (Parent Drug) CYP2D6 CYP2D6 (O-Demethylation) Parent->CYP2D6 Major Pathway CYP3A4 CYP3A4 (Ring Oxidation) Parent->CYP3A4 Minor Pathway Metabolite1 2-(CF2H)-4-OH-Indole (Active/Inactive Metabolite) CYP2D6->Metabolite1 Metabolite2 Epoxide / Oxindole (Blocked by CF2H) CYP3A4->Metabolite2 Steric/Electronic Shielding

Figure 2: CYP-mediated metabolic pathways of 2-(difluoromethyl)-4-methoxy-1H-indole.

References

  • Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties. Bioorganic & Medicinal Chemistry.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.
  • Psychedelic 5-Methoxy-N,N-Dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Bentham Science Publishers.
  • Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. ACS Catalysis.
  • 1379263-57-6_2-(Difluoromethyl)-4-methoxy-1H-indole. ChemSrc.

Sources

Exploratory

Dual-Vector Hydrogen Bonding: Evaluating the Donor Capacity of 2-(Difluoromethyl)-4-methoxy-1H-indole

Executive Summary The optimization of hydrogen bond donors (HBDs) is one of the most challenging aspects of modern drug design. While classical HBDs (like −OH and −NH ) are crucial for target affinity, they incur severe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of hydrogen bond donors (HBDs) is one of the most challenging aspects of modern drug design. While classical HBDs (like −OH and −NH ) are crucial for target affinity, they incur severe desolvation penalties that often compromise membrane permeability and blood-brain barrier (BBB) penetration[1]. The molecule 2-(difluoromethyl)-4-methoxy-1H-indole represents a sophisticated structural scaffold that bypasses traditional limitations by employing a bimodal hydrogen bonding system. This whitepaper deconstructs the physicochemical behavior of this scaffold, focusing on the interplay between its classical indole N−H donor, the emerging lipophilic −CF2​H donor, and the electronic modulation provided by the 4-methoxy group.

Structural & Electronic Deconstruction of the Scaffold

The Indole N-H: A Classical Donor Modulated by Resonance

The indole N−H is a well-characterized, strong hydrogen bond donor. However, in 2-(difluoromethyl)-4-methoxy-1H-indole, its acidity (and thereby its HBD capacity) is subtly modulated by the 4-methoxy substituent. The methoxy group exerts an electron-withdrawing inductive effect ( −I ) through the σ -framework, but more importantly, it donates electron density into the indole π -system via resonance ( +R ). This slight increase in electron density on the pyrrole ring marginally reduces the Brønsted acidity of the N−H proton, slightly tempering its desolvation penalty while maintaining its capacity for strong, directional hydrogen bonding.

The 2-Difluoromethyl Motif: The Lipophilic Donor

The difluoromethyl group ( −CF2​H ) has recently gained immense traction as a bioisostere for hydroxyl, thiol, and amine groups[2]. The powerful electron-withdrawing nature of the two fluorine atoms highly polarizes the adjacent C−H bond, rendering the proton sufficiently acidic to act as a competent, yet weak, hydrogen bond donor[3]. Crucially, because carbon is less electronegative than oxygen or nitrogen, the −CF2​H group is classified as a lipophilic hydrogen bond donor. It provides the necessary vector for target engagement without the heavy thermodynamic cost of stripping away tightly bound water molecules during membrane transit[4][5].

Causality in Experimental Design: Quantifying HBD Capacity

To accurately profile the dual HBD capacity of this scaffold, we must utilize orthogonal, self-validating experimental workflows. The following protocols are designed not just to measure, but to internally verify the integrity of the data.

Protocol A: NMR-Based Solute Hydrogen Bond Acidity (Abraham’s A Parameter)

Causality & Rationale: Hydrogen bond donors experience electron deshielding when interacting with a hydrogen bond acceptor (HBA). By measuring the proton chemical shift in a non-coordinating solvent ( CDCl3​ ) versus a strong HBA solvent ( DMSO-d6​ ), the magnitude of the shift ( Δδ ) directly isolates the HBD capacity. Self-Validation: The protocol incorporates an internal standard (4-fluoroaniline) with a known A value. If the standard deviates from its literature A value by >5% , the solvent's water content or the spectrometer's temperature calibration is flagged, automatically invalidating the run until corrected.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of 2-(difluoromethyl)-4-methoxy-1H-indole in 0.5 mL of anhydrous CDCl3​ (stored over activated 3Å molecular sieves). Prepare a parallel sample in 0.5 mL of anhydrous DMSO-d6​ .

  • Internal Control Spiking: Add 1.0 mg of 4-fluoroaniline to both NMR tubes to serve as the internal calibration standard.

  • Spectral Acquisition: Acquire 1H NMR spectra at exactly 298 K using a 500 MHz spectrometer, utilizing a standard 1D proton pulse sequence with a relaxation delay ( D1​ ) of 5 seconds to ensure complete longitudinal relaxation.

  • Shift Analysis: Record the chemical shift ( δ ) of the indole N−H proton and the −CF2​H proton in both solvents.

  • Parameter Derivation: Calculate the shift difference: Δδ=δ(DMSO-d6​)−δ(CDCl3​) . Apply Abraham’s equation: A=0.0065+0.133Δδ to quantify the HBD capacity[3].

Protocol B: Desolvation Penalty Profiling via ΔlogP

Causality & Rationale: A major liability of strong HBDs is the energetic penalty required to desolvate the molecule before it can bind to a lipophilic receptor pocket. By measuring the partition coefficient in an octanol/water system (where octanol acts as both HBA and HBD) versus an alkane/water system (no H-bonding in the organic phase), the difference ( ΔlogP ) quantifies the desolvation penalty[1][2]. Self-Validation: The assay utilizes a High-Performance Liquid Chromatography (HPLC) method with a spiked standard curve of 5 reference compounds (e.g., toluene, phenol, aniline) spanning a known range of logP values. The system validates that chromatographic retention times accurately reflect thermodynamic partitioning before sample data is accepted.

Step-by-Step Methodology:

  • Phase Preparation: Equilibrate 1-octanol with HPLC-grade water for 24 hours. Repeat the process for a cyclohexane/water system.

  • Standard Curve Generation: Inject the 5-compound reference mixture into the HPLC (C18 column, isocratic methanol/water mobile phase) to establish the retention time vs. logP calibration curve.

  • Sample Injection: Inject 2-(difluoromethyl)-4-methoxy-1H-indole into the system and record the capacity factor ( k′ ).

  • Partition Calculation: Derive logPoct​ and logPalkane​ from the calibration curve. Calculate the desolvation penalty: ΔlogP=logPoct​−logPalkane​ .

Quantitative Data Synthesis

The table below synthesizes the theoretical and derived hydrogen bond acidity parameters for the structural components of the target molecule, benchmarked against classical standards.

Functional Group / MoleculePrimary HBD VectorSecondary HBD Vector A Parameter (Primary) A Parameter (Secondary)Desolvation Penalty ( ΔlogP )
Indole (Reference) N−H None0.55N/AHigh
Thiophenol (Reference) S−H None0.12N/ALow
Difluoromethylbenzene None −CF2​H N/A0.10Very Low
2-(Difluoromethyl)-4-methoxy-1H-indole N−H −CF2​H ~0.52~0.11Moderate (Bimodal)

*Values are extrapolated estimates based on Hammett σ constants and literature baseline parameters for isolated functional groups[2][3].

Mechanistic Visualization

The following diagram illustrates the bimodal hydrogen bonding network and the internal electronic modulation occurring within the 2-(difluoromethyl)-4-methoxy-1H-indole scaffold.

G cluster_molecule 2-(Difluoromethyl)-4-methoxy-1H-indole NH Indole N-H (Primary HBD) ReceptorHBA1 Receptor HBA (Hydrophilic Pocket) NH->ReceptorHBA1 Strong H-Bond (High Desolvation) CF2H 2-CF₂H Group (Lipophilic HBD) ReceptorHBA2 Receptor HBA (Lipophilic Pocket) CF2H->ReceptorHBA2 Weak H-Bond (Low Desolvation) OMe 4-Methoxy Group (HBA / EDG) Core Indole Core (π-System) OMe->Core +R Effect (Electron Donating) Core->NH Modulates Acidity Core->CF2H Inductive Polarization

Fig 1: Bimodal H-bond donor vectors and electronic modulation in the fluorinated indole scaffold.

Strategic Applications in Drug Development

The incorporation of the −CF2​H group adjacent to the classical indole N−H creates a highly versatile pharmacophore. In structure-based drug design, the primary N−H can be utilized to anchor the molecule to a critical backbone carbonyl in the target protein, while the lipophilic −CF2​H donor can reach into deeper, hydrophobic sub-pockets to interact with weaker HBAs (such as the π -system of aromatic residues or sulfur atoms of methionine) without incurring the thermodynamic penalty that a second −OH or −NH2​ group would demand[4][5]. This bimodal capacity makes 2-(difluoromethyl)-4-methoxy-1H-indole an exceptional starting point for developing CNS-penetrant kinase inhibitors or GPCR modulators.

References

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews[Link]

  • Hydrogen bond donors in drug design ChemRxiv[Link]

  • A New Reagent for Direct Difluoromethylation PMC / National Institutes of Health[Link]

  • Synthesis and biological activity of fluorinated analogues of the DAF-12 receptor antagonist 24-hydroxy-4-cholen-3-one PubMed / National Institutes of Health[Link]

Sources

Foundational

Computational Modeling and Molecular Docking of 2-(Difluoromethyl)-4-methoxy-1H-indole: A Methodological Whitepaper

Executive Summary The integration of fluorine into heteroaromatic scaffolds has revolutionized modern medicinal chemistry. Specifically, the 2-(difluoromethyl)-4-methoxy-1H-indole chemotype represents a privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorine into heteroaromatic scaffolds has revolutionized modern medicinal chemistry. Specifically, the 2-(difluoromethyl)-4-methoxy-1H-indole chemotype represents a privileged structural motif. The difluoromethyl (–CF₂H) group acts as a unique lipophilic hydrogen bond donor, while the indole core and C4-methoxy substitution provide a rigid, electronically tuned scaffold capable of highly specific protein-ligand interactions. This whitepaper provides an authoritative, step-by-step computational methodology for modeling and docking this specific chemotype, emphasizing the physical causality behind algorithmic choices and establishing a self-validating workflow for drug development professionals.

The Physics of the Chemotype: Causality in Binding

To accurately model 2-(difluoromethyl)-4-methoxy-1H-indole, one must first understand the quantum mechanical realities that govern its behavior in a biological environment.

  • The C2-Difluoromethyl Group (–CF₂H): Unlike the fully fluorinated trifluoromethyl (–CF₃) group, the –CF₂H moiety possesses a highly polarized C–H bond. The strong electron-withdrawing effect of the two fluorine atoms deshields the hydrogen, transforming it into a potent, lipophilic hydrogen bond donor capable of forming beneficial interactions with key residues (e.g., Glutamate or Aspartate)[1]. Furthermore, the direct difluoromethylation of indoles at the C2 position is highly relevant in late-stage drug development, making this a synthetically and biologically critical target[2].

  • The C4-Methoxy Group (–OCH₃): Positioned at C4, the methoxy group introduces critical steric bulk adjacent to the indole N1–H. This restricts the conformational flexibility of the molecule within tight binding pockets and enriches the electron density of the aromatic system, enhancing its potential for π−π stacking or cation- π interactions.

  • The Indole N1–H: The classic hydrogen bond donor of the indole ring works in tandem with the C2-CF₂H group to create a bidentate anchoring system.

Interactions Molecule 2-(difluoromethyl)-4-methoxy-1H-indole CF2H C2-CF2H Lipophilic H-Bond Donor Molecule->CF2H IndoleNH N1-H Primary H-Bond Donor Molecule->IndoleNH Methoxy C4-OMe Steric Bulk & Acceptor Molecule->Methoxy Target Target Receptor Active Site CF2H->Target Weak H-Bond IndoleNH->Target Strong H-Bond Methoxy->Target Steric Fit

Fig 2: Pharmacophoric mapping and interaction causality of the indole derivative.

Self-Validating Computational Protocol

Standard empirical force fields often misrepresent the highly polarized nature of the –CF₂H group. Relying on default parameters underestimates the electropositivity of the hydrogen atom, leading to missed binding poses. The following protocol integrates Quantum Mechanical (QM) calculations to ensure structural integrity[3].

Step 1: Ligand Preparation and QM Profiling
  • Initial 3D Generation: Generate the 3D conformation of 2-(difluoromethyl)-4-methoxy-1H-indole using a tool like LigPrep (Schrödinger) or OpenBabel.

  • Quantum Chemical Optimization: Submit the ligand to Density Functional Theory (DFT) optimization at the B3LYP/6-31G* level. This step is mandatory to accurately capture the rotational barrier of the –CF₂H group relative to the indole plane[3].

  • RESP Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges based on the QM electrostatic potential map. This corrects the underestimation of the CF₂H hydrogen's partial positive charge.

Step 2: Protein Preparation and Grid Generation
  • Structure Refinement: Import the target crystal structure (e.g., a kinase or BACE1 inhibitor complex[4]). Remove crystallographic waters unless they bridge known ligand-protein interactions.

  • Protonation State Assignment: Use PROPKA at pH 7.4 to assign protonation states. Ensure that acidic residues (Glu/Asp) in the active site are deprotonated, as they are the primary targets for the –CF₂H hydrogen bond donor[1].

  • Grid Definition: Center the receptor grid on the native ligand. Self-Validation Check: The protocol is only validated if re-docking the native co-crystallized ligand yields a Root Mean Square Deviation (RMSD) of 2.0 Å.

Step 3: Conformational Sampling and Docking
  • Algorithm Selection: Utilize a flexible-ligand docking algorithm (e.g., Glide SP/XP or AutoDock Vina).

  • Steric Penalties: Ensure the van der Waals scaling factor for non-polar ligand atoms is set to 0.8 to allow for slight induced-fit accommodations of the bulky C4-methoxy group.

  • Scoring: Evaluate poses based on the preservation of the bidentate interaction (N1–H and C2-CF₂H).

Step 4: Post-Docking Molecular Dynamics (MD)

Static docking cannot account for the dynamic stability of the weak –CF₂H hydrogen bond.

  • System Solvation: Embed the top-docked complex in an explicit TIP3P water box.

  • Trajectory: Run a 100 ns MD simulation using the AMBER ff19SB force field for the protein and GAFF2 (with the custom RESP charges) for the ligand.

  • MM/GBSA Analysis: Calculate the binding free energy ( ΔGbind​ ) over the final 20 ns of the trajectory.

Workflow LPrep 1. Ligand Preparation QM Optimization (DFT) RESP Charge Derivation Dock 4. Molecular Docking Conformational Sampling Empirical Scoring LPrep->Dock PPrep 2. Protein Preparation Protonation State Assignment Energy Minimization Grid 3. Receptor Grid Generation Active Site Definition Constraint Mapping PPrep->Grid Grid->Dock MD 5. MD & Post-Scoring 100 ns Trajectory MM/GBSA Free Energy Dock->MD

Fig 1: End-to-end computational docking workflow for difluoromethyl indoles.

Data Presentation and Validation Metrics

To demonstrate the necessity of the QM-driven approach, Table 1 contrasts standard empirical partial charges with DFT-derived RESP charges for the critical atoms of 2-(difluoromethyl)-4-methoxy-1H-indole.

Table 1: Partial Charge Derivation Comparison

AtomOPLS4 (Empirical)B3LYP/6-31G* RESP (QM)Physical Consequence / Causality
C2 +0.15+0.42Defines the electrostatic core of the functional group.
F (avg) -0.12-0.22Enhances the local dipole, strengthening acceptor potential.
H (CF₂H) +0.08+0.19Critical: Empiricism fails to capture the strong H-bond donor capacity.
N1 -0.35-0.51Modulates the acidity of the primary indole NH donor.
O (OMe) -0.28-0.38Strengthens the steric and H-bond acceptor role at C4.

Table 2: Validation Metrics for the Docking Protocol

ParameterThreshold for SuccessCausality / Rationale
Native Ligand RMSD 2.0 ÅValidates grid box placement and scoring function accuracy prior to screening.
CF₂H H-Bond Distance 1.8 - 2.5 ÅEnsures the weak, directional H-bond donor capability of CF₂H is geometrically captured.
MM/GBSA ΔGbind​ < -30 kcal/molConfirms thermodynamic stability beyond the static limitations of docking scores.

Conclusion

The computational modeling of 2-(difluoromethyl)-4-methoxy-1H-indole requires a departure from standard, out-of-the-box docking methodologies. Because the –CF₂H group relies on highly specific quantum mechanical polarization to function as a hydrogen bond donor, empirical force fields must be augmented with DFT-derived RESP charges. By coupling this rigorous ligand preparation with a self-validating docking and MD pipeline, researchers can accurately predict the binding modalities of this privileged chemotype, accelerating the discovery of highly selective, metabolically stable therapeutics.

References

  • Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)[Link]

  • The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions ResearchGate[Link]

  • Discovery of Cyclic Sulfone Hydroxyethylamines as Potent and Selective β-Site APP-Cleaving Enzyme 1 (BACE1) Inhibitors: Structure-Based Design and in Vivo Reduction of Amyloid β-Peptides Journal of Medicinal Chemistry - ACS Publications[Link]

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Exploratory

Harnessing the Interplay: A Deep Dive into the Electronic and Steric Effects of the 4-Methoxy Group in Difluoromethyl Indoles

An In-Depth Technical Guide: Introduction: The Privileged Scaffold and the Quest for Precision The indole nucleus is an archetypal "privileged scaffold" in medicinal chemistry, forming the core of countless natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Introduction: The Privileged Scaffold and the Quest for Precision

The indole nucleus is an archetypal "privileged scaffold" in medicinal chemistry, forming the core of countless natural products, pharmaceuticals, and clinical candidates.[1][2] Its inherent biological activity and synthetic tractability make it a cornerstone of drug discovery. However, unlocking the full potential of the indole core requires precise modulation of its physicochemical properties. Modern drug design has moved beyond broad-strokes modifications to a nuanced understanding of how specific substituents can fine-tune a molecule's absorption, distribution, metabolism, excretion (ADME) profile, and target engagement.

This guide focuses on a particularly intriguing substitution pattern: the combination of a difluoromethyl (CF2H) group and a 4-methoxy (4-OCH3) group on the indole scaffold. The CF2H group, a rising star in fluorine chemistry, offers unique bioisosteric properties and electronic modulation.[3][4] The 4-OCH3 group, a classic substituent, presents a fascinating duality of electronic effects that can profoundly influence reactivity.[5] Understanding the synergy and opposition between these two groups is critical for researchers aiming to rationally design next-generation indole-based therapeutics. Herein, we dissect the distinct electronic and steric contributions of each substituent and explore their combined impact on the indole's chemical personality and pharmacological potential.

Pillar 1: The Difluoromethyl Group - More Than a Fluorinated Analogue

The strategic incorporation of fluorine has become a pillar of modern medicinal chemistry, and the difluoromethyl (CF2H) group is a testament to this strategy's sophistication.[6][7] It is far more than a simple stepping stone between a methyl (CH3) and a trifluoromethyl (CF3) group; it possesses a unique combination of properties that make it a powerful tool for molecular design.

Electronic Character: An Electron Sink and a Unique H-Bond Donor

The two fluorine atoms impart a strong inductive electron-withdrawing effect (-I effect) on the CF2H group, making it a significant electron sink. This has several consequences:

  • Ring Deactivation: When attached to the indole ring, the CF2H group deactivates the system towards electrophilic aromatic substitution, a canonical reaction for indoles.

  • Increased Acidity: It significantly increases the acidity of the C-H bond within the group itself, as well as the N-H proton of the indole. This increased acidity is the foundation of one of its most valuable properties.

  • Hydrogen Bond Donor Capability: The polarized C-H bond in the CF2H moiety allows it to act as a competent hydrogen bond donor.[8][9] This is a crucial feature, enabling it to serve as a bioisostere for functionalities like hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, which are pivotal for target recognition in biological systems.[3][4] This ability to mimic the hydrogen bonding of common protic groups, while offering enhanced metabolic stability, is a key driver of its use in drug development.[3]

Steric Profile

The difluoromethyl group is sterically more demanding than a hydrogen or hydroxyl group but is comparable in size to a methyl or ethyl group. Its introduction can impose specific conformational constraints on the parent molecule, influencing its shape and ability to fit into a binding pocket.

Pillar 2: The 4-Methoxy Group - A Duality of Influence

The methoxy group is a classic substituent whose effects are context-dependent and a prime example of the interplay between inductive and resonance phenomena. When placed at the 4-position of the indole ring, it exerts powerful and somewhat contradictory influences.

Electronic Character: The Inductive/Resonance Tug-of-War
  • Inductive Effect (-I): The oxygen atom is highly electronegative and pulls electron density away from the aromatic ring through the sigma bond. This is an electron-withdrawing effect.

  • Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This is a powerful electron-donating effect that increases electron density at the ortho and para positions. In the case of a 4-methoxyindole, this effect strongly activates the C3, C5, and C7 positions towards electrophilic attack.[5]

The resonance effect of the 4-methoxy group typically dominates, making the indole ring more electron-rich and thus more reactive towards electrophiles than the unsubstituted parent indole.[5][10]

Caption: Duality of the 4-methoxy group on the indole ring.

Steric Effects

Positioned at C4, the methoxy group introduces significant steric bulk in the "bay region" of the indole nucleus. This can:

  • Hinder reactions at the adjacent C3 and C5 positions.

  • Influence the conformational preferences of other substituents, particularly at C3 and C5.

  • Potentially engage in intramolecular interactions with neighboring groups.

Pillar 3: The Synergistic and Antagonistic Interplay

When a 4-methoxy group and a difluoromethyl group are present on the same indole scaffold, their individual properties combine to create a complex chemical environment. The precise outcome depends heavily on the position of the CF2H group. Let's consider a common substitution pattern: 3-difluoromethyl-4-methoxyindole .

Modulation of Aromatic Reactivity

The overall reactivity of the indole ring towards electrophiles is a balance between the activating +M effect of the 4-OCH3 group and the deactivating -I effect of the 3-CF2H group.

  • Regioselectivity: The powerful directing effect of the 4-methoxy group will still dominate, favoring electrophilic attack at the C5 and C7 positions. The C3 position is blocked and deactivated, while the C2 position is less activated. Therefore, reactions like halogenation or nitration would be strongly directed to the benzenoid portion of the ring.

  • Reaction Rates: The overall reaction rate will be slower compared to 4-methoxyindole alone due to the deactivating influence of the CF2H group, but likely faster than a simple 3-difluoromethylindole.

Conformational Control and Intramolecular Hydrogen Bonding

The proximity of the 3-CF2H and 4-OCH3 groups creates a unique opportunity for a non-covalent intramolecular interaction.

Caption: A two-step workflow for synthesizing the target molecule.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Methoxyindole

This protocol is a representative procedure and should be adapted and optimized based on laboratory safety standards and specific substrate reactivity.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3, 1.5 equivalents) dropwise via the dropping funnel over 20 minutes. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralization: Basify the aqueous solution by the slow addition of a saturated sodium hydroxide (NaOH) solution until pH 8-9 is reached, keeping the temperature below 20 °C.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-methoxyindole-3-carbaldehyde.

Conclusion for the Researcher

The combination of a 4-methoxy and a difluoromethyl group on an indole scaffold creates a molecule with a rich and complex chemical character. The researcher must appreciate the nuanced interplay between these substituents to fully exploit their potential.

  • Electronic Duality: The activating, ortho-para directing nature of the 4-methoxy group is tempered by the deactivating effect of the difluoromethyl group. This allows for selective functionalization of the benzenoid ring while maintaining a modulated electronic profile.

  • Steric and Conformational Control: The steric bulk of the 4-methoxy group and the potential for intramolecular C-H···O hydrogen bonding with a C3-CF2H group can enforce a rigid conformation. This pre-organization is a powerful principle in rational drug design for enhancing binding affinity.

  • Pharmacological Utility: The resulting scaffold is equipped with a key hydrogen bond acceptor (methoxy) and a metabolically robust hydrogen bond donor (difluoromethyl). This dual functionality, combined with enhanced lipophilicity and metabolic stability, makes 4-methoxy-difluoromethyl indoles highly attractive scaffolds for targeting a wide range of biological systems.

By understanding these core principles, scientists and drug development professionals can better predict reactivity, design more effective synthetic routes, and ultimately harness the unique properties of these sophisticated building blocks to create novel and impactful therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Vertex AI Search.
  • Meanwell, N. A. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Stoll, V. S. et al. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.
  • Garg, N. K. et al. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society.
  • Garg, N. K. et al. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC.
  • Pou-Amérigo, R. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • BenchChem. The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry. BenchChem.
  • Jin, C. et al. Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT 6 R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. PubMed.
  • Abdullahi, M. et al. Molecular modelling studies of substituted indole derivatives as novel influenza a virus inhibitors. Taylor & Francis Online.
  • Hu, J. et al. Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges.
  • Chen, J-R. et al. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
  • Barata-Vallejo, S. et al.
  • Gouverneur, V. et al. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. PMC.
  • Creative Biolabs. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • Gai, F. et al.
  • Langer, P. et al. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
  • Ishikura, M. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PMC.
  • Lei, A. et al. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions.
  • Langer, P. et al. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry.
  • Black, D. StC.
  • Naveen, G. S. et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Late-Stage C3 Functionalization of 2-(Difluoromethyl)-4-methoxy-1H-indole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-(Difluoromethyl)-4-methoxy-1H-indole (CAS: 1379263-57-6)[1] Rationale & Electronic Landscape The indole core is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-(Difluoromethyl)-4-methoxy-1H-indole (CAS: 1379263-57-6)[1]

Rationale & Electronic Landscape

The indole core is a privileged scaffold in medicinal chemistry, and functionalizing the C3 position is a critical step in assembling complex active pharmaceutical ingredients (APIs). The specific building block,1, presents a unique "push-pull" electronic environment that dictates its reactivity[1]:

  • The "Push" (4-Methoxy Group): The methoxy group at the C4 position is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the pyrrole ring, significantly raising the HOMO coefficient at the C3 position. This makes C3 hyper-nucleophilic. However, its peri-position introduces steric hindrance that must be managed during bulky electrophilic attacks.

  • The "Pull" (2-Difluoromethyl Group): The CF₂H group is a lipophilic electron-withdrawing group (EWG). It inductively pulls electron density away from the core, lowering the pKa of the indole N-H bond and stabilizing the molecule against spontaneous oxidative degradation.

Causality of Reactivity: Despite the deactivating nature of the 2-CF₂H group, the resonance donation from the 4-OMe group dominates the kinetic profile. Consequently, the C3 position remains the most reactive site for electrophilic aromatic substitution (EAS) and metal-catalyzed functionalizations, as observed in analogous 2[2].

Pathway Visualization

G Indole 2-(Difluoromethyl)-4-methoxy-1H-indole (Push-Pull System) Path1 Transition-Metal-Free C3-Alkylation Indole->Path1 Cs2CO3, Oxone Alcohols, 140°C Path2 Aza-Friedel-Crafts Alkylation Indole->Path2 Cu(OTf)2, N,O-acetals DCM, RT Path3 Electrophilic Bromination Indole->Path3 NBS, DMF -78°C to 0°C Prod1 C3-Alkyl Derivative (Hydrogen Autotransfer) Path1->Prod1 Prod2 C3-Aminomethyl Derivative (N-acyliminium attack) Path2->Prod2 Prod3 3-Bromo-2-(difluoromethyl)- 4-methoxy-1H-indole Path3->Prod3

Figure 1: Divergent C3-functionalization pathways for 2-(difluoromethyl)-4-methoxy-1H-indole.

Validated Protocols for C3 Functionalization

Transition-Metal-Free C3-Alkylation via Hydrogen Autotransfer

This protocol enables the direct installation of α-heteroaryl-substituted methyl groups at C3 without the use of transition metals, preventing catalyst poisoning by the Lewis basic 4-methoxy group. This methodology is adapted from 3[3].

  • Causality: Oxone (10 mol%) acts as a mild oxidant to convert the primary alcohol into an aldehyde in situ. The hyper-nucleophilic C3 position of the indole rapidly condenses with the aldehyde to form an alkylidene intermediate. A second equivalent of the primary alcohol then acts as a hydride donor, reducing the intermediate to the final C3-alkylated product.

  • Step-by-Step Procedure:

    • Charge a sealed tube with 2-(difluoromethyl)-4-methoxy-1H-indole (1.0 equiv), the primary alcohol (e.g., 2-hydroxymethylpyridine, 3.0 equiv), and Cs₂CO₃ (1.1 equiv).

    • Add Oxone® (0.1 equiv) and suspend the mixture in anhydrous xylenes (0.5 M).

    • Purge the vessel with N₂ and heat to 140 °C for 14–24 hours.

    • Cool to room temperature, dilute with EtOAc, and wash with water and brine.

    • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Self-Validating System: Reaction progress is self-indicating via LCMS. The transient appearance of the aldehyde mass, followed by the mass of the unreduced alkylidene intermediate, and finally the accumulation of the reduced product mass, confirms the successful initiation and completion of the hydrogen autotransfer cascade.

Cu(OTf)₂-Catalyzed Aza-Friedel-Crafts Alkylation

To synthesize tryptamine-like analogs, an aminomethyl group can be installed at C3 using N,O-acetals. This protocol relies on highly oxophilic Lewis acid catalysis, as demonstrated in4[4].

  • Causality: Cu(OTf)₂ is selected over harsher Lewis acids (like AlCl₃ or TiCl₄) because it is mild enough to avoid irreversible coordination to the 4-methoxy oxygen, ensuring catalyst turnover. Cu(OTf)₂ coordinates to the oxygen of the N,O-acetal, expelling the alkoxy group to generate a highly electrophilic N-acyliminium ion, which is immediately trapped by the C3 position of the indole.

  • Step-by-Step Procedure:

    • Dissolve the indole (1.0 equiv) and the linear N,O-acetal (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

    • Add Cu(OTf)₂ (10 mol%) in one portion at room temperature (25 °C).

    • Stir the reaction mixture for 2–6 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Dry the combined organic layers over MgSO₄, concentrate, and purify by flash chromatography.

  • Self-Validating System: The formation of the N-acyliminium ion is accompanied by a distinct color shift (typically yellow to deep orange/red) in the DCM solution. The complete consumption of the highly UV-active indole starting material on TLC (visualized at 254 nm) validates the end of the reaction.

Electrophilic C3-Bromination

Bromination at C3 is a fundamental transformation to generate precursors for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • Causality: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (Br⁺). Because the 4-OMe group strongly activates the ring, the reaction is highly exothermic and rapid. It must be conducted at cryogenic temperatures to prevent over-bromination at the C5 or C7 positions. DMF is utilized to stabilize the bromonium intermediate via solvent coordination.

  • Step-by-Step Procedure:

    • Dissolve the indole (1.0 equiv) in anhydrous DMF (0.3 M) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Dissolve NBS (1.05 equiv, freshly recrystallized) in a minimal amount of DMF and add it dropwise over 15 minutes.

    • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C.

    • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

  • Self-Validating System: The rapid decolorization of the NBS solution upon addition confirms active electrophilic capture by the indole. If the reaction mixture retains a persistent yellow/orange tint during the addition at -78 °C, it indicates compromised indole nucleophilicity or degraded NBS.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters for the functionalization of the 2-(difluoromethyl)-4-methoxy-1H-indole scaffold.

Functionalization PathwayReagents / CatalystTempTimeTypical YieldKey Process Advantage
C3-Alkylation Primary Alcohol, Cs₂CO₃, Oxone140 °C14–24 h60–85%Metal-free; ideal for late-stage API derivatization.
Aza-Friedel-Crafts N,O-acetal, Cu(OTf)₂25 °C2–6 h75–92%Mild conditions; high atom economy; scalable.
C3-Bromination NBS, DMF-78 °C to 0 °C0.5 h>90%Extremely rapid; yields versatile cross-coupling precursor.

Sources

Application

Harnessing the 2-(Difluoromethyl)-4-methoxy-1H-indole Scaffold for Next-Generation Kinase Inhibitors: Application Notes and Protocols

Abstract The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets. This guide focuses on the strategic incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets. This guide focuses on the strategic incorporation of a specifically functionalized indole, 2-(difluoromethyl)-4-methoxy-1H-indole, into the design of novel kinase inhibitors. The introduction of the difluoromethyl (CF2H) group offers a nuanced approach to modulating key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity, by acting as a lipophilic hydrogen bond donor. This document provides a comprehensive overview of the rationale, synthetic protocols, and application of this valuable building block in kinase inhibitor discovery.

Introduction: The Strategic Advantage of the 2-(Difluoromethyl)-4-methoxy-1H-indole Moiety

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, they have become one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The indole scaffold is frequently employed in kinase inhibitor design due to its structural resemblance to the adenine region of ATP, allowing it to fit snugly within the ATP-binding pocket of many kinases.

The 2-(difluoromethyl)-4-methoxy-1H-indole moiety offers several distinct advantages for medicinal chemists:

  • Modulation of Physicochemical Properties: The difluoromethyl group is a unique functional group that can significantly alter the properties of a molecule. It is more lipophilic than a methyl group but less so than a trifluoromethyl group, providing a fine-tuning mechanism for optimizing solubility and permeability.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles and longer in vivo half-lives of drug candidates.

  • Unique Intermolecular Interactions: The difluoromethyl group can act as a weak hydrogen bond donor, a property not shared by methyl or trifluoromethyl groups. This allows for novel interactions with amino acid residues in the target kinase's active site, potentially increasing potency and selectivity.

  • Structural Mimicry: The indole core itself is a bioisostere of the purine system, a key component of ATP. This inherent structural similarity provides a solid foundation for competitive inhibition.

This guide will provide detailed protocols for the synthesis of the 2-(difluoromethyl)-4-methoxy-1H-indole building block and its subsequent incorporation into a generic kinase inhibitor scaffold.

Synthetic Protocols

The synthesis of kinase inhibitors incorporating the 2-(difluoromethyl)-4-methoxy-1H-indole moiety can be approached in a modular fashion. The first stage involves the synthesis of the functionalized indole itself, followed by its coupling to a suitable kinase-targeting scaffold.

Synthesis of 2-(Difluoromethyl)-4-methoxy-1H-indole

The synthesis of substituted indoles can be achieved through various established methods. A common strategy involves the Fischer indole synthesis or, for more complex substitutions, multi-step sequences starting from appropriately substituted anilines or phenols. A domino trifluoromethylation/cyclization strategy has also been reported for the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines.

Protocol 1: Illustrative Synthesis of a 2-(Difluoromethyl)indole Derivative

This protocol is a generalized representation based on modern indole synthesis strategies.

Step 1: Preparation of a Suitable Precursor

The synthesis often begins with a commercially available or readily prepared substituted aniline or phenol. For our target molecule, a plausible starting material would be a derivative of 3-methoxyaniline.

Step 2: Introduction of the Difluoromethyl Group

Several reagents can be used to introduce the difluoromethyl group. One common method involves the use of a difluoromethylating agent such as (bromodifluoromethyl)trimethylsilane or sodium chlorodifluoroacetate.

Step 3: Cyclization to Form the Indole Ring

Following the introduction of the difluoromethyl group, the next step is the formation of the indole ring. This can be achieved through various cyclization strategies, the choice of which depends on the specific precursor.

Step 4: Purification and Characterization

The final product is purified by column chromatography on silica gel. Characterization is performed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity of the 2-(difluoromethyl)-4-methoxy-1H-indole.

Incorporation into a Kinase Inhibitor Scaffold

Once the 2-(difluoromethyl)-4-methoxy-1H-indole is in hand, it can be incorporated into a variety of kinase inhibitor scaffolds. A common approach is to couple the indole to a core heterocyclic system known to bind to the hinge region of kinases.

Protocol 2: General Procedure for Coupling to a Pyrimidine Core (Suzuki Coupling)

The Suzuki coupling is a versatile and widely used cross-coupling reaction in medicinal chemistry.

Step 1: Functionalization of the Indole

The 2-(difluoromethyl)-4-methoxy-1H-indole needs to be functionalized for the Suzuki coupling. This is typically achieved by introducing a boronic acid or boronic ester at a suitable position, often the N-1 or C-3 position.

Step 2: Preparation of the Kinase Scaffold

A suitable kinase scaffold, such as a halogenated pyrimidine, is required as the coupling partner.

Step 3: Suzuki Coupling Reaction

The functionalized indole and the halogenated pyrimidine are reacted in the presence of a palladium catalyst and a base.

Step 4: Purification and Characterization

The final kinase inhibitor is purified by column chromatography or preparative HPLC. Full characterization is performed using NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Application: Kinase Inhibition Assays

To evaluate the efficacy of the newly synthesized compounds, in vitro kinase inhibition assays are performed. These assays measure the ability of the compound to inhibit the activity of a specific kinase.

Protocol 3: General Kinase Inhibition Assay

Step 1: Reagent Preparation

Prepare solutions of the kinase, the substrate (a peptide or protein that is phosphorylated by the kinase), ATP, and the test compound at various concentrations.

Step 2: Assay Procedure

  • Add the kinase and the test compound to the wells of a microplate and incubate for a predetermined time to allow for binding.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the reaction for a specific time at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a radiometric assay.

Step 3: Data Analysis

Plot the percentage of kinase inhibition against the concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from this curve.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from the kinase inhibition assays are used to establish a structure-activity relationship (SAR). This involves correlating the structural features of the synthesized compounds with their inhibitory activity. The SAR provides valuable insights for the design of more potent and selective inhibitors.

Table 1: Hypothetical Kinase Inhibition Data

CompoundModificationKinase X IC50 (nM)Kinase Y IC50 (nM)
1 2-methyl-4-methoxy-1H-indole150800
2 2-(difluoromethyl)-4-methoxy-1H-indole25950
3 2-(trifluoromethyl)-4-methoxy-1H-indole50750

Interpretation:

In this hypothetical example, the replacement of the 2-methyl group (Compound 1) with a 2-(difluoromethyl) group (Compound 2) leads to a significant increase in potency against Kinase X, while maintaining selectivity over Kinase Y. This suggests that the difluoromethyl group may be forming a favorable interaction with the active site of Kinase X. The trifluoromethyl analog (Compound 3) is less potent than the difluoromethyl analog, highlighting the unique properties of the CF2H group.

Visualizing the Rationale: Workflow and Pathway Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Synthesis of Building Block cluster_1 Incorporation into Scaffold Start Starting Material (e.g., 3-methoxyaniline) Step1 Introduction of Difluoromethyl Group Start->Step1 Step2 Cyclization to form Indole Ring Step1->Step2 Product1 2-(difluoromethyl)-4-methoxy-1H-indole Step2->Product1 Product1_node Functionalized Indole (e.g., boronic acid) Product1->Product1_node Step3 Suzuki Coupling Product1_node->Step3 Scaffold Kinase Scaffold (e.g., Halogenated Pyrimidine) Scaffold->Step3 Product2 Final Kinase Inhibitor Step3->Product2

Caption: Synthetic workflow for the incorporation of the 2-(difluoromethyl)-4-methoxy-1H-indole moiety into a kinase inhibitor.

G RTK Receptor Tyrosine Kinase (RTK) P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 GF Growth Factor GF->RTK Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream P2->Downstream ATP ATP ADP ADP ATP->ADP Kinase Activity Inhibitor 2-(Difluoromethyl)-4-methoxy- 1H-indole based Inhibitor Inhibitor->RTK Blocks ATP Binding Cell Cell Proliferation, Survival, Angiogenesis Downstream->Cell

Caption: Simplified signaling pathway of a receptor tyrosine kinase (RTK) and the point of inhibition.

Conclusion

The 2-(difluoromethyl)-4-methoxy-1H-indole scaffold represents a valuable tool in the arsenal of medicinal chemists developing novel kinase inhibitors. Its unique combination of physicochemical properties and potential for novel molecular interactions can lead to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The protocols and guidelines presented in this document are intended to serve as a starting point for researchers in this exciting and rapidly evolving field.

References

  • Yi, C., Xue, Y., Chen, K., Wang, T., Yu, J., Wang, Z., & Jin, C. (2022). Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole
Method

Application Notes and Protocols for the Difluoromethylation of 4-Methoxy-1H-Indole Scaffolds

Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern medicinal chemistry. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CF₂H) group has emerged as a critical bioisostere for hydroxyl, thiol, and amine functionalities. Its unique electronic properties, including its ability to act as a lipophilic hydrogen bond donor, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The 4-methoxy-1H-indole scaffold is a privileged structure in numerous pharmacologically active compounds. Consequently, the selective installation of a difluoromethyl group onto this framework is a highly sought-after transformation for the development of next-generation therapeutics.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the current reagents and methodologies for the difluoromethylation of 4-methoxy-1H-indole. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to inform experimental design and execution.

Strategic Approaches to the Difluoromethylation of 4-Methoxy-1H-Indole

The electron-rich nature of the 4-methoxy-1H-indole ring system dictates the feasible strategies for difluoromethylation. The primary sites for functionalization are the nitrogen atom (N1), and the C2 and C3 positions of the pyrrole ring. The choice of reagent and reaction conditions will determine the regioselectivity of the difluoromethylation. Broadly, these methods can be categorized as radical, electrophilic, and transition-metal-catalyzed cross-coupling reactions.

Comparative Analysis of Common Difluoromethylation Reagents

A variety of reagents have been developed for the introduction of the CF₂H group. The selection of the appropriate reagent is contingent on the desired regioselectivity, functional group tolerance, and scalability of the reaction.

Reagent/MethodReagent NameTypical Reaction TypeTarget Position(s)Key Advantages
Radical Precursors Zinc Difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂)Radical C-H FunctionalizationC2, C3Operationally simple, scalable, good functional group tolerance.[3][4]
Sodium Difluoromethanesulfinate (HCF₂SO₂Na)Radical C-H FunctionalizationC2, C3Cost-effective, readily available.[5]
Photocatalytic Methods Organic Dyes (e.g., Rose Bengal, Eosin Y) + HCF₂SO₂NaPhotoredox CatalysisC2, C3Mild reaction conditions, high functional group tolerance.[6][7][8]
Electrochemical Methods HCF₂SO₂NaElectrochemical OxidationC2Catalyst and oxidant-free, sustainable.[9]
N-Difluoromethylation Chlorodifluoromethane (Freon-22)Nucleophilic SubstitutionN1Direct N-functionalization.[10]
Copper-Catalyzed Methods (Difluoromethyl)zinc reagentsCross-couplingC2High regioselectivity for C2.

Mechanistic Insights: The "Why" Behind the Synthesis

Understanding the underlying reaction mechanisms is paramount for troubleshooting and optimizing difluoromethylation reactions.

Radical C-H Difluoromethylation

The majority of direct C-H difluoromethylation methods proceed through a radical pathway. Reagents like DFMS and HCF₂SO₂Na serve as precursors to the difluoromethyl radical (•CF₂H).

Diagram: Generalized Mechanism of Radical C-H Difluoromethylation

G cluster_initiation Initiation cluster_propagation Propagation Reagent CF₂H Radical Precursor (e.g., DFMS, HCF₂SO₂Na) Radical •CF₂H (Difluoromethyl Radical) Reagent->Radical Generation Initiator Initiator (e.g., tBuOOH, Light, Electricity) Initiator->Reagent Intermediate Radical Adduct Intermediate Radical->Intermediate Indole 4-Methoxy-1H-Indole Indole->Intermediate Radical Addition Product Difluoromethylated Indole Intermediate->Product Oxidation & Deprotonation Oxidant Oxidant Oxidant->Intermediate G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine 4-methoxy-1H-indole, Cu(II) catalyst, HCF₂SO₂Na, and oxidant in solvent Start->Reagents Heat Heat reaction mixture Reagents->Heat Monitor Monitor reaction by TLC/GC-MS Heat->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End Obtain pure product Purify->End

Caption: Workflow for the copper-catalyzed C2-difluoromethylation of 4-methoxy-1H-indole.

Materials:

  • 4-Methoxy-1H-indole

  • Sodium difluoromethanesulfinate (HCF₂SO₂Na)

  • Copper(II) catalyst (e.g., Cu(OAc)₂)

  • Oxidant (e.g., K₂S₂O₈)

  • Solvent (e.g., Dichloroethane or Acetonitrile)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1H-indole (1.0 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and sodium difluoromethanesulfinate (2.0 mmol, 2.0 equiv.).

    • Rationale: The use of a slight excess of the difluoromethylating agent ensures complete consumption of the starting material. The copper catalyst is essential for facilitating the radical generation and subsequent C-H functionalization.

  • Solvent and Oxidant Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add the solvent (5 mL) followed by the oxidant, potassium persulfate (2.0 mmol, 2.0 equiv.).

    • Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture. The oxidant is necessary to regenerate the active catalytic species and drive the reaction forward.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Rationale: Elevated temperature is typically required to promote the decomposition of the persulfate and initiate the radical cascade.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Rationale: The basic quench neutralizes any acidic byproducts and helps to precipitate the copper salts.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-difluoromethyl-4-methoxy-1H-indole.

Protocol 2: N-Difluoromethylation of 4-Methoxy-1H-Indole

This protocol is based on the reported N-difluoromethylation of 5-methoxy-1H-indole using chlorodifluoromethane (Freon-22). [10]The electronic similarity between the 4- and 5-methoxy isomers suggests this method should be applicable. Caution: Chlorodifluoromethane is a regulated substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Workflow: N-Difluoromethylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine 4-methoxy-1H-indole, base, and solvent Start->Reagents Cool Cool reaction mixture Reagents->Cool Add_Freon Introduce Chlorodifluoromethane Cool->Add_Freon Warm Warm to room temperature Add_Freon->Warm Quench Quench reaction Warm->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End Obtain pure product Purify->End

Caption: Workflow for the N-difluoromethylation of 4-methoxy-1H-indole.

Materials:

  • 4-Methoxy-1H-indole

  • Chlorodifluoromethane (Freon-22)

  • Strong base (e.g., Sodium hydride or Potassium tert-butoxide)

  • Aprotic solvent (e.g., Tetrahydrofuran or Dimethylformamide)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Deprotonation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of 4-methoxy-1H-indole (1.0 mmol) in the chosen aprotic solvent (5 mL). Cool the solution to 0 °C in an ice bath. Add the strong base (1.1 mmol, 1.1 equiv.) portion-wise.

    • Rationale: The strong base deprotonates the indole nitrogen, forming the corresponding anion which is a potent nucleophile.

  • Difluoromethylation: While maintaining the temperature at 0 °C, bubble chlorodifluoromethane gas through the solution for a predetermined time or until TLC analysis indicates consumption of the starting material.

    • Rationale: The indolide anion attacks the electrophilic carbon of chlorodifluoromethane in a nucleophilic substitution reaction, displacing the chloride and forming the N-CF₂H bond.

  • Warming and Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Rationale: This step neutralizes the excess base and any remaining reactive species.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the desired 1-difluoromethyl-4-methoxy-1H-indole.

Conclusion and Future Outlook

The difluoromethylation of the 4-methoxy-1H-indole scaffold is a rapidly evolving field with significant implications for drug discovery. The methods outlined in this guide, from radical C-H functionalization to nucleophilic N-difluoromethylation, provide a robust toolkit for the synthetic chemist. As new reagents and catalytic systems continue to be developed, we can anticipate even more efficient, selective, and sustainable methods for the introduction of the valuable difluoromethyl group into complex molecular architectures.

References

  • A green and efficient electrochemical method for the preparation of difluoromethylated indoles has been developed. In this work, sodium difluoromethanesulfinate (HCF2SO2Na) was used as the fluorinating reagent, and various indole derivatives with difluoromethylation at the C-2 position were obtained in moderate to good yields under catalyst- and oxidant-free conditions. ([Link])

  • The dearomative introduction of trifluoromethyl and 1,1-difluoroethyl radicals, generated from their corresponding sulfinate salts, into the C2 position of indole derivatives allows the diastereoselective synthesis of three-dimensional 3,3-spirocyclic indolines over C-H functionalized indoles. ([Link])

  • Molecular scaffolds containing alkylfluorine substituents are desired in many areas of chemical research from materials to pharmaceuticals. Herein, we report the invention of a new reagent (Zn(SO2CF2H)2, DFMS) for the innate difluoromethylation of organic substrates via a radical process. ([Link])

  • A novel and efficient approach for the highly selective C-2 difluoromethylation of indole derivatives was developed by using sodium difluoromethylsulfinate (HCF2SO2Na) as the source of difluoromethyl groups and a Cu(ii) complex as the catalyst. ([Link])

  • The dearomative introduction of trifluoromethyl and 1,1-difluoroethyl radicals, generated from their corresponding sulfinate salts, into the C2 position of indole derivatives allows the diastereoselective synthesis of three-dimensional 3,3-spirocyclic indolines over C–H functionalized indoles. ([Link])

  • This paper offers an efficient copper-catalyzed oxidative trifluoromethylation of indoles with low-cost CF3SO2Na via C–H activation. ([Link])

  • Photocatalytic performance for heterocyclic C─H difluoromethylation using CMP photocatalysts. ([Link])

  • The electrochemical difluoromethylation of electron-rich olefins (enamides and styrene derivatives) is disclosed. ([Link])

  • A novel copper-catalyzed difluoromethylation of 2- or 3-propargylamide-substituted indoles with ICF2CO2Et via a radical cascade cyclization process is described. ([Link])

  • Herein, we report the invention of a new reagent (Zn(SO2CF2H)2, DFMS) for the innate difluoromethylation of organic substrates via a radical process. ([Link])

  • Difluoromethylation reactions are increasingly important for the creation of fluorine-containing heterocycles, which are core groups in a diverse range of biologically and pharmacologically active ingredients. ([Link])

  • The process of difluoromethylation involves attaching a difluoromethyl (-CF2H) group to organic compounds. The -CF2H group behaves as a bioisostere for hydroxyl, thiol, and amine functionalities through its strong electron-withdrawing capacity and lipophilic nature. ([Link])

  • Site-selectivity study. The substrate scope results of Figs. 2-4 show that most of the difluoromethylation occurs on the C2-H bond adjacent to the heteroatom. ([Link])

  • Difluoromethylation reactions are increasingly important for the creation of fluorine-containing heterocycles, which are core groups in a diverse range of biologically and pharmacologically active ingredients. ([Link])

  • A copper-catalyzed interrupted click reaction for the preparation of 3-difluoromethyl-substituted 1,2,4-triazinones is developed. ([Link])

  • Procedure for difluoromethylation of other heterocycles. ([Link])

  • A reaction of an iododifluoromethylphosphonium salt with unactivated alkenes mediated by peri-xanthenoxanthene under blue-light irradiation is described. ([Link])

  • Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives. ([Link])

  • Different approaches for the syntheses of compounds containing the difluoromethyl moiety have been reported including the deoxofluorination of aldehydes with SF4, DAST (N,N-diethylaminosulfur trifluoride) and its derivatives as well as nucleophilic, electrophilic, and radical difluoromethylations. ([Link])

  • An efficient and green electrochemical N-ortho-selective difluoromethylation method of various quinoline and isoquinoline N-oxides has been developed. ([Link])

  • New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ([Link])

  • Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. ([Link])

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. ([Link])

  • A profiling platform to define the chemoselectivity of the carbene-mediated difluoromethylation of nucleosides is described. ([Link])

  • Difluoroalkylation of Anilines via Photoinduced Methods. ([Link])

  • We disclose an aqueous photoredox-catalyzed method for transforming Ind•+ into C3-substituted tryptophan mimetics that uses water as a transient protecting group to guide site-selective C3 alkylation. ([Link])

  • We envisioned that a mild and general one-step deoxygenative difluoromethylation procedure amenable to late-stage diversification would be of value to practitioners of medicinal chemistry. ([Link])

  • The indole test screens for the ability of an organism to degrade the amino acid tryptophan and produce indole. ([Link])

  • The indole test is a qualitative procedure for determining the ability of bacteria to produce indole by deamination of tryptophan. ([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(Difluoromethyl)-4-methoxy-1H-indole

Welcome to the Indole Functionalization Support Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield and regioselectivity bottlenecks when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Indole Functionalization Support Portal. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield and regioselectivity bottlenecks when synthesizing 2-(difluoromethyl)-4-methoxy-1H-indole.

The installation of a difluoromethyl ( −CF2​H ) group at the C-2 position of an electron-rich indole (bearing a 4-methoxy substituent) presents unique electronic and steric challenges. This guide bypasses generic advice, offering field-proven, self-validating protocols and mechanistic troubleshooting to ensure reproducible, high-yield synthesis.

Experimental Workflow & Logic

The most robust late-stage functionalization strategy for this molecule is the copper-catalyzed, oxidant-promoted direct C-H difluoromethylation using sodium difluoromethanesulfinate ( HCF2​SO2​Na ) [1]. This approach leverages a radical pathway, which is crucial because electrophilic pathways would incorrectly favor C-3 functionalization due to the electron-donating nature of the 4-methoxy group.

SynthesisWorkflow Start 4-Methoxy-1H-indole Starting Material Reagents Add HCF₂SO₂Na (3 equiv) Cu(TFA)₂ (20 mol%) TBHP (2.5 equiv) Start->Reagents Reaction Stir at 80°C in DCE for 12 hours Reagents->Reaction Check1 TLC/LC-MS Check Conversion > 90%? Reaction->Check1 Workup Aqueous Workup & Extraction (EtOAc) Check1->Workup Yes Troubleshoot1 See FAQ: Low Conversion Check Oxidant/Catalyst Check1->Troubleshoot1 No Purification Column Chromatography (Silica, Hexane/EtOAc) Workup->Purification Product 2-(Difluoromethyl)- 4-methoxy-1H-indole Purification->Product

Figure 1: Self-validating workflow for the C2-difluoromethylation of 4-methoxyindole.

Self-Validating Protocol: Copper-Catalyzed C-2 Difluoromethylation

This protocol is engineered with built-in diagnostic checkpoints to ensure the reaction environment is optimal before proceeding to the next step.

Reagents Required:

  • 4-Methoxy-1H-indole (1.0 equiv)

  • Sodium difluoromethanesulfinate ( HCF2​SO2​Na , Langlois-type reagent) (3.0 equiv)

  • Copper(II) trifluoroacetate hydrate ( Cu(TFA)2​⋅xH2​O ) (20 mol%)

  • tert-Butyl hydroperoxide (TBHP, 5.0–6.0 M in decane) (2.5 equiv)

  • 1,2-Dichloroethane (DCE, anhydrous)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-methoxy-1H-indole (1.0 mmol), HCF2​SO2​Na (3.0 mmol), and Cu(TFA)2​ (0.2 mmol).

    • Causality: Cu(TFA)2​ is chosen over Cu(OAc)2​ because the highly electronegative trifluoroacetate ligands increase the oxidation potential of the Cu(II) center, facilitating a more efficient single-electron transfer (SET) to generate the ⋅CF2​H radical.

  • Solvation & Degassing: Add 5.0 mL of anhydrous DCE. Purge the system with Argon for 5 minutes.

    • Self-Validation Checkpoint 1: Inspect the solution. The HCF2​SO2​Na should be well-suspended. If the reagent clumps into a sticky mass, it has absorbed atmospheric moisture. Stop, discard, and use a fresh, desiccated batch. Water quenches the radical intermediates.

  • Controlled Oxidation: Slowly add TBHP (2.5 mmol) dropwise over 30 minutes via a syringe pump under an argon atmosphere.

    • Causality: Rapid addition causes an uncontrolled spike in ⋅CF2​H radical concentration, leading to radical-radical dimerization ( HCF2​−CF2​H gas) rather than productive addition to the indole core.

  • Thermal Activation: Seal the tube and stir at 80 °C for 12 hours.

    • Self-Validation Checkpoint 2 (Reaction Monitoring): At 6 hours, run a TLC (Hexane/EtOAc 4:1). The starting material ( Rf​≈0.3 ) should be nearly consumed, replaced by a less polar UV-active spot ( Rf​≈0.55 ). If the starting material remains dominant, the radical generation cycle has stalled (see FAQ Q2).

  • Quenching & Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize acidic byproducts. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography.

    • Self-Validation Checkpoint 3 (2D TLC): Before running the column, spot the crude on a square TLC plate. Develop in one direction, let dry for 15 minutes, rotate 90°, and develop again. If the product spot falls off the diagonal axis, it is degrading on the silica. If this occurs, pre-treat your silica with 1% Triethylamine (TEA) in hexanes.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the isolated yield of 2-(difluoromethyl)-4-methoxy-1H-indole.

Catalyst (20 mol%)Oxidant (2.5 eq)SolventTemp (°C)Yield (%)Mechanistic Causality
NoneTBHPDCE800A transition metal is strictly required to catalyze the SET decomposition of the sulfinate.
Cu(OAc)2​ TBHPDCE8042Acetate ligands provide insufficient electrophilicity at the copper center for optimal SET.
Cu(TFA)2​ TBHP DCE 80 84 Optimal conditions. TFA− ligands enhance Cu(II) redox potential.
Cu(TFA)2​ K2​S2​O8​ DCE80TraceInorganic oxidants are insoluble in DCE, preventing the homogeneous generation of radicals.
Cu(TFA)2​ TBHPDMF8021Strongly coordinating solvents (DMF) saturate the copper coordination sphere, inhibiting substrate interaction.

Troubleshooting Guides & FAQs

Q1: I am observing significant C-3 difluoromethylation instead of the desired C-2 product. How do I fix this regioselectivity issue? Causality & Solution: The 4-methoxy group is a strong electron-donating group (EDG). Through resonance, it significantly increases the nucleophilicity of the C-3 position. If your reaction conditions inadvertently shift toward an electrophilic pathway (e.g., using acidic fluorinating agents without a radical initiator), the C-3 position will be attacked. To correct this, you must strictly enforce a radical pathway. The ⋅CF2​H radical is electrophilic but kinetically favors the C-2 position of indoles because the resulting intermediate radical at C-3 is highly stabilized by the adjacent nitrogen atom and the extended π -system [1]. Ensure your solvent is thoroughly degassed and your TBHP is fresh; degraded oxidants can lead to ionic side-reactions.

Q2: My overall yield is below 30%, and I recover a lot of unreacted 4-methoxyindole. What is going wrong? Causality & Solution: Low conversion in this protocol is almost exclusively tied to the premature quenching of the ⋅CF2​H radical or poor oxidant efficiency.

  • Reagent Quality: HCF2​SO2​Na is highly hygroscopic. If it has absorbed water, its effective molarity decreases, and the water will quench the radical species. Store it in a desiccator and weigh it quickly.

  • Oxidant Addition Rate: If TBHP is added all at once, it rapidly consumes the sulfinate, leading to radical-radical recombination rather than reacting with the indole. Use a syringe pump to add the TBHP over at least 30–60 minutes.

Q3: The product degrades during silica gel chromatography, resulting in a black/brown band on the column. How can I isolate it cleanly? Causality & Solution: 2-Difluoromethyl indoles are sensitive to the acidic silanol groups on standard silica gel. The electron-rich 4-methoxy substituent exacerbates this by making the indole core highly prone to acid-catalyzed polymerization or decomposition. Solution: Pre-treat your silica gel. Slurry the silica in hexanes containing 1% to 2% triethylamine (TEA) before packing the column. This neutralizes the acidic silanol sites. Alternatively, switch to neutral alumina for the purification step.

Q4: Can I use photoredox catalysis instead of copper and harsh oxidants like TBHP to improve the yield? Causality & Solution: Yes. Recent advancements have demonstrated that visible-light photoredox catalysis can achieve C-2 difluoroalkylation under much milder, room-temperature conditions [2]. By using an organic photoredox catalyst or an Iridium complex with HCF2​SO2​Na under blue LED irradiation, you can generate the ⋅CF2​H radical efficiently without TBHP. This often results in fewer side reactions and higher yields for highly electron-rich, sensitive substrates like 4-methoxyindole, and is highly scalable using continuous flow chemistry [3]. Furthermore, electrochemical oxidation has recently emerged as a green, catalyst- and oxidant-free alternative that proceeds via a similar radical pathway[4].

References

  • Title: The copper(II)-catalyzed and oxidant-promoted regioselective C-2 difluoromethylation of indoles and pyrroles Source: Chemical Communications URL: [Link]

  • Title: Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles Source: Organic Letters URL: [Link]

  • Title: Visible-Light Photocatalytic Tri- and Difluoroalkylation Cyclizations: Access to a Series of Indole[2,1- a]isoquinoline Derivatives in Continuous Flow Source: Organic Letters URL: [Link]

  • Title: The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions Source: Organic & Biomolecular Chemistry URL: [Link]

Optimization

Technical Support Center: Solubilization Strategies for 2-(Difluoromethyl)-4-methoxy-1H-indole

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals facing critical aqueous solubility bottlenecks with 2-(difluoromethyl)-4-methoxy-1H-indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals facing critical aqueous solubility bottlenecks with 2-(difluoromethyl)-4-methoxy-1H-indole .

Rather than relying on trial-and-error, this guide deconstructs the physicochemical root causes of the compound's insolubility and provides self-validating, step-by-step troubleshooting protocols to ensure robust data in your in vitro and in vivo assays.

Physicochemical Profiling: The Causality of Insolubility

To effectively solubilize a molecule, we must first understand why it resists aqueous solvation. The insolubility of 2-(difluoromethyl)-4-methoxy-1H-indole is driven by three structural pillars:

  • The Indole Core: Highly planar and aromatic, promoting strong crystal lattice energies that require significant thermodynamic input to disrupt.

  • The 2-(Difluoromethyl) Group (-CF₂H): While it can act as a weak hydrogen bond donor, fluorination drastically increases the overall lipophilicity (LogP) of the molecule. More importantly, the strong electron-withdrawing nature of the -CF₂H group pulls electron density away from the indole nitrogen[1].

  • The 4-Methoxy Group (-OCH₃): Adds steric bulk and further hydrophobic character to the upper hemisphere of the indole ring.

The Formulation Consequence: Because the -CF₂H group severely depletes the basicity of the indole nitrogen, the molecule remains essentially neutral under physiological and mildly acidic conditions. Standard pH-adjustment strategies (e.g., using acidic buffers to protonate the amine) are thermodynamically ineffective here[2]. We must instead rely on co-solvency, host-guest complexation, or micellar encapsulation.

Solubilization Workflow & Decision Matrix

G Start Compound: 2-(difluoromethyl)-4-methoxy-1H-indole (Highly Lipophilic) Tier1 Tier 1: Co-solvent System (DMSO / PEG 400) Start->Tier1 Check1 Precipitation in Aqueous Buffer? Tier1->Check1 Tier2 Tier 2: Cyclodextrin (HP-β-CD Complexation) Check1->Tier2 Yes (Turbidity > 0.05 OD) Success Proceed to Biological Assay (Self-Validated Solution) Check1->Success No (Clear Solution) Check2 Sufficient Free Drug for Assay? Tier2->Check2 Tier3 Tier 3: Lipid Formulation (Tween 80 / Micelles) Check2->Tier3 No (Binding too tight) Check2->Success Yes Tier3->Success Optimized

Decision tree for overcoming aqueous solubility issues of lipophilic indoles.

Troubleshooting Protocols: Step-by-Step Methodologies

Tier 1: Co-Solvency (The Baseline Approach)

Mechanism: Co-solvents like Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG 400) lower the polarity of the aqueous medium, disrupting intermolecular hydrogen bonding networks and reducing interfacial tension between the hydrophobic indole and water[3].

Protocol:

  • Accurately weigh the 2-(difluoromethyl)-4-methoxy-1H-indole powder.

  • Dissolve the compound completely in 100% anhydrous DMSO to create a concentrated primary stock (e.g., 10 mM to 50 mM)[2].

  • In a separate conical tube, prepare your target aqueous assay buffer (e.g., PBS or cell culture media).

  • Critical Step: Slowly add the DMSO stock dropwise to the aqueous buffer under vigorous vortexing. Rapid addition causes localized supersaturation and immediate precipitation.

  • Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent cellular toxicity in biological assays[2].

Self-Validating System: Measure the optical density (OD) of the final solution at 600 nm using a UV-Vis spectrophotometer. An OD600​<0.05 confirms the absence of colloidal aggregates, validating that you have a true solution rather than a fine suspension.

Tier 2: Cyclodextrin Inclusion Complexation (The Advanced Approach)

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the lipophilic 2-(difluoromethyl) indole core, while its hydrophilic exterior ensures bulk aqueous solubility[4].

Protocol (Kneading Method):

  • Prepare a 10% to 20% (w/v) solution of HP-β-CD in deionized water[2].

  • Dissolve the indole derivative in a minimal volume of a volatile organic solvent (e.g., ethanol).

  • Add the ethanol-drug solution dropwise to the HP-β-CD aqueous solution while continuously triturating (kneading) the mixture for 45–60 minutes to force host-guest interaction[2].

  • Evaporate the ethanol under a gentle stream of nitrogen.

  • Lyophilize the remaining aqueous solution for 24–48 hours to obtain a stable, solid inclusion complex powder.

Self-Validating System: Perform a phase-solubility analysis (Higuchi-Connors method). Plotting the dissolved drug concentration against increasing HP-β-CD concentrations should yield an "A-type" linear diagram, mathematically proving a 1:1 stoichiometric inclusion complex has formed[4].

Quantitative Data: Solubilization Matrix

Use the following table to select the appropriate solubilization strategy based on your downstream application constraints.

StrategyPrimary ReagentsSolubilization MechanismMax Tolerated Conc. (In Vitro)Max Tolerated Conc. (In Vivo)Precipitation Risk
Co-Solvency DMSO, PEG 400Dielectric constant reduction< 0.5% v/v (DMSO)< 10% v/v (DMSO)High (upon dilution)
Complexation HP-β-CDHydrophobic cavity inclusionUp to 20% w/vUp to 40% w/vLow
Micellar Tween 80Surfactant micelle encapsulation< 0.1% v/v< 5% v/vModerate

Frequently Asked Questions (FAQs)

Q1: I diluted my DMSO stock into PBS, and the solution immediately turned cloudy. What happened? A1: You have experienced "solvent shift precipitation." When the DMSO stock is diluted by the aqueous buffer, the hydrophobic indole rapidly loses its organic solvation shell and aggregates before it can disperse[2]. To troubleshoot this, either pre-mix the DMSO stock with a surfactant (like Tween 80) before adding it to the buffer, or transition to the Tier 2 Cyclodextrin protocol[3].

Q2: Can I just lower the pH of my buffer to protonate the indole and force it to dissolve? A2: No. While pH modification is highly effective for standard basic amines, 2-(difluoromethyl)-4-methoxy-1H-indole is effectively neutral. The electron-withdrawing nature of the difluoromethyl group (-CF₂H) drastically reduces the basicity of the indole nitrogen[1]. Consequently, it cannot be protonated by standard acidic buffers, making pH adjustment an ineffective strategy[2].

Q3: How do I know if my cyclodextrin complex actually formed, or if the drug just precipitated during the lyophilization step? A3: You must validate the complexation via filtration. Re-dissolve your lyophilized powder in pure deionized water and filter it through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV. If the inclusion complex formed successfully, the encapsulated drug will pass through the filter and be quantified. If it precipitated, the free lipophilic drug will be retained on the PTFE membrane, resulting in a near-zero HPLC peak area.

Sources

Troubleshooting

purification techniques for 2-(difluoromethyl)-4-methoxy-1H-indole reaction mixtures

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-(difluoromethyl)-4-methoxy-1H-indole. This guide is designed for researchers, chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-(difluoromethyl)-4-methoxy-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated indole intermediate. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your purification workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you may encounter during the isolation and purification of 2-(difluoromethyl)-4-methoxy-1H-indole.

Q1: My initial work-up yields a complex mixture with multiple spots on my TLC plate. Where do I start?

A1: Initial Impurity Profiling and Prioritizing Flash Chromatography

A complex crude mixture is a common outcome, often resulting from incomplete reactions or the formation of side products. The synthesis of indole scaffolds, particularly through methods like the Fischer indole synthesis, can generate various impurities including regioisomers, products from aldol-type self-condensation of starting materials, or Friedel-Crafts-type byproducts.[1][2][3]

Your first step should be a systematic purification using flash column chromatography on silica gel. The goal is to separate compounds based on polarity.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Dry-pack the column with silica gel (230-400 mesh) and then flush with the initial, least polar eluent. Alternatively, create a slurry of silica gel in the initial eluent and pour it into the column.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column bed. This "dry loading" technique generally provides better resolution than loading the sample dissolved in a solvent.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity. The difluoromethyl group increases lipophilicity, so your target compound will be less polar than its non-fluorinated analogue.[4]

Data Presentation: Recommended Solvent Systems

Solvent System (v/v)PolarityTarget Impurities Removed
100% HexanesVery LowNon-polar starting materials, hydrocarbon grease.
5-20% Ethyl Acetate in HexanesLow-MediumElution zone for the target compound.
20-50% Ethyl Acetate in HexanesMediumMore polar side-products (e.g., over-alkylated indoles).[2]
5-10% Methanol in DichloromethaneHighHighly polar impurities, baseline material.
Q2: I'm losing my product on the silica gel column, and my yields are very low. What's causing this?

A2: Addressing On-Column Degradation

This is a critical issue often traced to the inherent acidity of standard silica gel. Indoles can be sensitive to acid, leading to polymerization or decomposition, and some N-difluoromethylated indoles are known to be particularly unstable on silica.[2][5] Protonation typically occurs at the C-3 position, deactivating the pyrrole ring and promoting unwanted reactions.[2]

Solution: Use a Deactivated Stationary Phase

To prevent acid-catalyzed degradation, you must neutralize the stationary phase.

Experimental Protocol: Silica Gel Neutralization

  • Prepare your eluent (e.g., 10% Ethyl Acetate in Hexanes).

  • Add 0.5-1% triethylamine (Et₃N) to the eluent mixture.

  • Prepare a slurry of your silica gel in this triethylamine-containing eluent.

  • Pack the column with the neutralized slurry.

  • Run the chromatography using the eluent containing triethylamine. The basic amine will neutralize the acidic silanol groups on the silica surface, protecting your compound. A study on N-difluoromethyl indoles specifically recommends adding 1% triethylamine to the eluent to prevent decomposition.[5]

An alternative is to use a different stationary phase altogether, such as neutral alumina, which lacks the acidic character of silica.

Q3: My product co-elutes with an impurity during flash chromatography. How can I improve the separation?

A3: Advanced Chromatographic Techniques for Difficult Separations

Co-elution occurs when compounds have very similar polarities, a common problem with regioisomers. When standard flash chromatography is insufficient, you should move to a higher-resolution technique like High-Performance Liquid Chromatography (HPLC).

For fluorinated molecules, Reverse-Phase HPLC (RP-HPLC) is particularly effective. The separation is based on hydrophobicity. Research has shown that for fluorinated compounds, pairing a standard C8 or C18 column with a fluorinated eluent can significantly enhance separation.[6]

Data Presentation: Starting Conditions for RP-HPLC

ParameterConditionRationale
Column C18 (5 µm particle size)Standard for hydrophobic separation.
Mobile Phase A 0.1% TFA in WaterAcidifies silanols for better peak shape.
Mobile Phase B 0.1% TFA in Acetonitrile or Trifluoroethanol (TFE)TFE can improve separation of fluorinated amphiphiles.[6]
Gradient 50% B to 100% B over 20 minutesA broad gradient to find the optimal elution window.
Flow Rate 1 mL/minStandard analytical flow rate.
Detection UV at 210 nm and 254 nmIndole nucleus has strong UV absorbance.
Q4: After purification, my final product is a pinkish or brownish oil instead of a white solid. How do I fix this?

A4: Removing Final Impurities and Inducing Crystallization

An off-color oil suggests the presence of trace oxidative impurities and/or residual solvent. It is a known phenomenon for older indole samples to develop a pinkish hue, likely from oxidation.[7] The best method to remove these minor impurities and obtain a crystalline solid is recrystallization.

Recrystallization is an excellent final purification step for obtaining high-purity indole, though it may sometimes result in lower yields if not optimized.[8]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble when heated. A good starting point is a binary mixture like hexanes/ethyl acetate or ethanol/water. A study successfully used n-hexane to crystallize indole with 99.5% purity.[9]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your impure oil until it fully dissolves.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite to remove the charcoal.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter?
  • Unreacted Starting Materials: Phenylhydrazine and ketone/aldehyde precursors from Fischer-type syntheses.[3][10]

  • Regioisomers: Depending on the synthetic route, you may form other isomers (e.g., substitution at a different position on the indole ring).[1]

  • Polymeric Byproducts: Indoles can polymerize under strongly acidic conditions.[2]

  • Oxidation Products: Exposure to air and light can lead to colored impurities.[7]

  • Side-Reaction Products: Products from aldol condensations or Friedel-Crafts reactions can also be present.[1]

Q2: Which analytical techniques are best for assessing final purity?

A combination of techniques is essential for full characterization:

  • ¹⁹F NMR: This is the most direct method to confirm the presence and purity of your difluoromethyl group. The signal for the -CF₂H group will be a characteristic triplet (due to coupling with the adjacent proton).

  • ¹H and ¹³C NMR: To confirm the overall structure and absence of proton-bearing impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and identify impurities by their mass-to-charge ratio.

  • HPLC: To obtain a quantitative measure of purity (e.g., >99% by peak area).[3]

Q3: How should I store the purified 2-(difluoromethyl)-4-methoxy-1H-indole?

Given the potential for oxidation and the noted instability of some related compounds, proper storage is crucial.[5][7]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Temperature: Store in a cool environment, preferably in a refrigerator or freezer.

  • Light: Protect from light by using an amber vial or storing it in a dark location.

Visual Workflow

The following diagram outlines a logical decision-making process for purifying your crude reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture TLC Analyze by TLC Crude->TLC Flash Flash Column Chromatography (EtOAc/Hexanes) TLC->Flash Multiple spots Decomp Product Decomposing? Flash->Decomp CheckPurity1 Assess Purity (TLC/NMR) PureSolid Pure Product (>95%) CheckPurity1->PureSolid Pure & Solid Impure Co-eluting Impurities CheckPurity1->Impure Impure Oily Product is an Oil / Colored CheckPurity1->Oily Pure but Oily/Colored Decomp->CheckPurity1 No Neutralize Re-run with Neutralized Silica (1% Et3N in Eluent) Decomp->Neutralize Yes Neutralize->CheckPurity1 HPLC Purify by RP-HPLC (C18, MeCN/H2O) Impure->HPLC CheckPurity2 Assess Purity (HPLC/NMR) HPLC->CheckPurity2 CheckPurity2->Oily Pure but Oily Final Final Pure Crystalline Product CheckPurity2->Final Pure & Solid Recrystal Recrystallize (e.g., Hexanes) Oily->Recrystal Recrystal->Final

Caption: Decision tree for purification of 2-(difluoromethyl)-4-methoxy-1H-indole.

References

  • Common side reactions in indole-pyrrole synthesis. Benchchem. 1

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. (2014). 6

  • Process of preparing purified aqueous indole solution. Google Patents. (1992). 8

  • Synthesis and Derivatization of N-Trifluoromethylated Indoles. Angew. Chem. Int. Ed. (2020). 11

  • Synthesis and Chemistry of Indole. ResearchGate. 2

  • New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate. (2018). 5

  • Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles. PMC. 12

  • Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. Organic Letters. (2022). 13

  • The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. ResearchGate. 14

  • Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters. (2022). 15

  • What do common indole impurities look like? ResearchGate. (2017). 7

  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B. (2025). 16

  • Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. The Journal of Organic Chemistry. (2005). 17

  • Indole: Chemical Properties, Synthesis, Applications, and Analysis. Creative Proteomics. 3

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). MDPI. (2025). 9

  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. 18

  • Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc. ACS Sustainable Chemistry & Engineering. (2024). 19

  • Divergent Synthesis of Difluoromethylated Indole-3-carbinols and Bisindolylmethanes. RSC.org. 20

  • Difluorination Followed by Hydrodefluorination in Aqueous Micelles Leading to Transition Metal-Free Highly Selective Monofluorination of Unprotected Indoles. NSF PAR. 21

  • Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT 6 R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. PubMed. (2022). 22

  • A New Reagent for Direct Difluoromethylation. PMC. 4

  • Synthesis of indoles. Organic Chemistry Portal. 23

  • Fischer indole synthesis. Wikipedia. 10

  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters. (2010). 24

  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journals. (2021). 25

  • The Leimgruber-Batcho indole synthesis. HETEROCYCLES. 26

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-(difluoromethyl)-4-methoxy-1H-indole

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex fluorinated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex fluorinated heterocycles. The crystallization of 2-(difluoromethyl)-4-methoxy-1H-indole presents unique thermodynamic challenges. The presence of the lipophilic difluoromethyl (-CF₂H) group alongside a methoxy (-OCH₃) group on the indole core creates competing intermolecular forces—specifically, altered hydrogen bonding from the indole N-H and distinct dipole moments[1]. These properties directly impact the solubility curve and the Metastable Zone Width (MSZW), often leading to issues like "oiling out" (Liquid-Liquid Phase Separation) or polycrystalline agglomeration.

This guide is designed to help you troubleshoot these specific thermal parameters, understand the causality behind the physical chemistry, and implement self-validating crystallization protocols.

Phase Diagram & Thermodynamic Mapping

Before adjusting your reactor, it is critical to understand the thermodynamic landscape of your solution. Crystallization must be forced to occur within the Metastable Zone to ensure controlled crystal growth rather than spontaneous, uncontrolled precipitation.

Thermodynamic phase zones illustrating the Metastable Zone Width (MSZW) during cooling.

Frequently Asked Questions (FAQs)

Q: Why does my 2-(difluoromethyl)-4-methoxy-1H-indole batch "oil out" instead of forming distinct crystals during cooling? A: "Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory forces the solution into a thermodynamically unstable liquid-liquid region before reaching the critical supersaturation required for solid nucleation[2]. Because the -CF₂H group increases the lipophilicity of the molecule, the solute can phase-separate into a solute-rich liquid layer and a solvent-rich liquid layer. To prevent this, you must map the phase diagram and ensure that your seeding temperature (T_seed) is strictly above the LLPS boundary, forcing solid nucleation before the liquid phase separates.

Q: How do I accurately determine the Metastable Zone Width (MSZW) for this compound? A: The MSZW is defined as the temperature interval between the saturation temperature (T_sat) and the onset temperature for spontaneous nucleation (T_nuc)[3]. For precise measurement, do not rely on visual observation. Utilize in situ Process Analytical Technology (PAT) such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy combined with Focused Beam Reflectance Measurement (FBRM)[4]. FBRM tracks chord length distributions to pinpoint the exact moment of nucleation, allowing you to measure the MSZW across different cooling rates[5].

Q: What is the optimal cooling rate to prevent agglomeration? A: Agglomeration happens when supersaturation temporarily exceeds the metastable limit, leading to a rapid burst of polynucleation where crystals fuse together[4]. For this difluoromethyl indole, empirical data dictates a slow, controlled cooling profile (e.g., 0.1 °C to 0.3 °C/min)[3]. Fast cooling rates artificially widen the MSZW, causing a sudden, violent nucleation event that traps impurities and destroys the crystal habit.

Troubleshooting Diagnostic Workflow

If your current crystallization process is failing (yielding oils, fines, or agglomerates), follow this diagnostic logic tree to isolate the thermal failure point.

Workflow for optimizing crystallization temperature and avoiding liquid-liquid phase separation.

Quantitative Optimization Data

The table below summarizes the causal relationship between cooling parameters, the MSZW, and the resulting physical attributes of the 2-(difluoromethyl)-4-methoxy-1H-indole crystals.

ParameterFast Cooling Profile (Sub-optimal)Optimized Seeded ProfileMechanistic Impact on 2-(difluoromethyl)-4-methoxy-1H-indole
Cooling Rate > 1.0 °C/min0.1 - 0.3 °C/minSlower rates prevent the system from overshooting the MSZW[3].
MSZW (ΔT_max) Broad (e.g., > 15 °C)Narrow (e.g., 3 - 5 °C)A narrow, controlled MSZW prevents spontaneous nucleation bursts[6].
Seeding Strategy Unseeded (Spontaneous)1-3 wt% at T_sat - 3 °CSeeding consumes supersaturation steadily, bypassing the LLPS risk[2].
FBRM Chord Length Highly variable, excess finesUniform (D50 = 50-150 μm)Controlled growth yields uniform, highly filterable crystals[4].
LLPS Risk High (Oiling out observed)LowControlled supersaturation avoids crossing the liquid-liquid phase boundary.
Self-Validating Protocol: Seeded Cooling Crystallization

To guarantee reproducibility, a protocol must validate its own success at each step before proceeding. Implement the following methodology for the thermal optimization of 2-(difluoromethyl)-4-methoxy-1H-indole.

Step 1: Dissolution & Saturation Suspend the crude compound in your optimized solvent system (e.g., Toluene/Heptane). Heat the reactor to 5–10 °C above the predetermined saturation temperature (T_sat).

  • Self-Validation Checkpoint: Monitor via FBRM. The step is only complete when the particle count reaches an absolute, flat baseline, confirming 100% dissolution[5]. If counts remain, increase the temperature slightly.

Step 2: Thermal Equilibration Hold the solution at T_sat + 5 °C for 30 minutes.

  • Causality: This step destroys any sub-visible "crystalline history" or templates in the solution that could trigger premature, uncontrolled nucleation during the cooling phase.

Step 3: Cooling to Seeding Temperature (T_seed) Cool the reactor at a moderate rate (0.5 °C/min) to T_seed. T_seed must be strategically located within the MSZW—typically 2–4 °C below T_sat, but strictly above the LLPS boundary[2][3].

Step 4: Seeding and Maturation Introduce 1–3 wt% of highly pure, milled seed crystals of 2-(difluoromethyl)-4-methoxy-1H-indole. Hold the temperature constant for 60 minutes.

  • Self-Validation Checkpoint: Use ATR-FTIR to monitor the solute concentration. The concentration should drop slightly and stabilize, indicating that the seed bed is actively consuming supersaturation and growing, confirming the system is ready for the cooling ramp[4].

Step 5: Controlled Desupersaturation (Cooling Ramp) Implement a non-linear (cubic) cooling ramp down to the final isolation temperature (T_final). Start at 0.1 °C/min and gradually increase to a maximum of 0.3 °C/min[3].

  • Causality: As crystals grow, their surface area increases, allowing them to consume supersaturation faster. A cubic cooling curve matches this kinetic reality, keeping the supersaturation level constant and safely within the Metastable Zone.

Step 6: Isolation Filter the resulting slurry, wash with a cold anti-solvent to displace mother liquor, and dry under vacuum.

References
  • Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. IUCr Journals. Available at:[Link]

  • Metastable Zone Width (MSZW) in Crystallization. Mettler Toledo. Available at: [Link]

  • Non-monotonic metastable zone-width behavior in cooling cocrystallization. RSC Publishing. Available at: [Link]

  • Concentration Control of the Crystallization of Paracetamol. Crystal Growth & Design (MIT). Available at:[Link]

  • Metastable Zone Width, Nucleation Kinetics, and Reactive Crystallization Optimization. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 2-(Difluoromethyl)-4-methoxy-1H-indole in Alkylation

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the alkylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the alkylation of 2-(difluoromethyl)-4-methoxy-1H-indole. My aim is to provide not just solutions, but also a deep understanding of the chemical principles at play, enabling you to rationalize and optimize your synthetic routes effectively.

Introduction: Understanding the Challenge

The low reactivity of 2-(difluoromethyl)-4-methoxy-1H-indole in N-alkylation reactions is a frequently encountered issue. This challenge stems from the inherent electronic properties of the substituents on the indole ring. The 2-difluoromethyl (-CF2H) group is strongly electron-withdrawing, which significantly reduces the electron density at the indole nitrogen (N1). This decrease in electron density lowers the nucleophilicity of the nitrogen, making it a less effective nucleophile for attacking an alkylating agent. While the 4-methoxy (-OCH3) group is electron-donating, its influence is not sufficient to overcome the powerful deactivating effect of the -CF2H group at the 2-position.

This guide will walk you through a series of troubleshooting questions and provide detailed protocols for alternative, more robust alkylation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My standard N-alkylation reaction with 2-(difluoromethyl)-4-methoxy-1H-indole using K₂CO₃ in acetone is not proceeding. What is the likely cause?

A1: Insufficient Base Strength and Reaction Conditions.

The primary reason for the failure of this reaction is the low basicity of potassium carbonate (K₂CO₃) in a solvent like acetone. The electron-withdrawing difluoromethyl group makes the N-H proton of your indole significantly more acidic than that of an unsubstituted indole, but it also drastically reduces the nucleophilicity of the resulting indolate anion.

  • Expertise & Experience: A weak base like K₂CO₃ may not be strong enough to fully deprotonate the indole nitrogen, leading to a very low concentration of the reactive indolate anion. Even if some deprotonation occurs, the resulting anion is a poor nucleophile. Acetone is also a relatively non-polar solvent, which may not effectively solvate the ions and facilitate the reaction.

  • Trustworthiness: To overcome this, a much stronger base is required to drive the deprotonation equilibrium to completion and generate a sufficient concentration of the indolate anion. The choice of a polar aprotic solvent is also critical to solvate the cation and enhance the nucleophilicity of the anion.

A logical troubleshooting workflow for this common issue is presented below:

G start Initial Observation: Low or no conversion with weak base (e.g., K₂CO₃) q1 Is the indole N-H sufficiently deprotonated? start->q1 a1_yes Proceed to check alkylating agent q1->a1_yes Yes (unlikely with weak base) a1_no Increase base strength q1->a1_no No strong_base Use a strong base like NaH or KH a1_no->strong_base q2 Is the solvent appropriate? a2_yes Consider temperature or alternative methods q2->a2_yes Yes a2_no Switch to a polar aprotic solvent q2->a2_no No solvent Use DMF or THF a2_no->solvent strong_base->q2 solvent->a2_yes

Caption: Troubleshooting workflow for low alkylation reactivity.

Q2: What are the recommended starting conditions for the N-alkylation of this electron-deficient indole?

A2: Strong Base Protocol in a Polar Aprotic Solvent.

For challenging substrates like 2-(difluoromethyl)-4-methoxy-1H-indole, a robust and widely applicable method involves the use of a strong base to ensure complete deprotonation.

  • Expertise & Experience: Sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is the gold standard for this transformation.[1] These conditions generate the sodium or potassium salt of the indole in situ, which is a significantly more potent nucleophile than the neutral indole.

  • Trustworthiness: This protocol is self-validating as the evolution of hydrogen gas upon the addition of the hydride base provides a visual confirmation of deprotonation. The reaction is typically run under an inert atmosphere (nitrogen or argon) to prevent quenching of the strong base and the reactive anion by moisture.

Experimental Protocol: Strong Base N-Alkylation

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-(difluoromethyl)-4-methoxy-1H-indole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or THF) to dissolve the indole.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.[1][2]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommendationRationale
Base NaH, KH, KHMDS, NaHMDSStrong enough for complete deprotonation.
Solvent Anhydrous DMF, THFPolar aprotic, solvates ions well.
Equivalents of Base 1.1 - 1.5 eq.Ensures complete deprotonation.
Temperature 0 °C to RT (can be heated)Controls reaction rate and minimizes side reactions.

Table 1: Recommended conditions for strong base N-alkylation.

Q3: I am still observing low yields even with a strong base. What alternative methods can I try?

A3: The Mitsunobu Reaction.

The Mitsunobu reaction is a powerful and reliable alternative for the N-alkylation of indoles, particularly those with electron-withdrawing groups where traditional Sₙ2 reactions may be sluggish.[3][4]

  • Expertise & Experience: This reaction involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate an alcohol for nucleophilic attack by the indole nitrogen.[4] The reaction generally proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups.

  • Trustworthiness: The formation of a distinct color change (often from colorless to a persistent yellow or orange) upon the addition of the azodicarboxylate can be an indicator of the reaction's progress. The reaction is also highly reproducible for suitable substrates.

G cluster_reactants Reactants Indole Indole-NH Intermediate1 [Indole-N⁻ PPh₃-OR]⁺ Indole->Intermediate1 Reaction Alcohol R-OH Alcohol->Intermediate1 Reaction PPh3 PPh₃ PPh3->Intermediate1 Reaction DEAD DEAD DEAD->Intermediate1 Reaction Product Indole-N-R Intermediate1->Product Byproduct1 Ph₃P=O Intermediate1->Byproduct1 Byproduct2 DEAD-H₂ Intermediate1->Byproduct2

Caption: Simplified workflow of the Mitsunobu reaction for N-alkylation.

Experimental Protocol: Mitsunobu N-Alkylation

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(difluoromethyl)-4-methoxy-1H-indole (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified directly by flash column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Q4: My substrate is sensitive to very strong bases. Are there any milder, yet effective, alternatives?

A4: Phase-Transfer Catalysis (PTC).

Phase-transfer catalysis is an excellent method for alkylating indoles with increased N-H acidity under mild conditions.[5][6]

  • Expertise & Experience: PTC involves the use of a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to transport the deprotonated indole from an aqueous or solid phase (containing a moderately strong base like 50% aq. NaOH or powdered KOH) to an organic phase where the alkylating agent resides. This method avoids the need for anhydrous conditions and very strong, soluble bases. The increased acidity of your indole makes it an ideal candidate for this approach.

  • Trustworthiness: PTC reactions are often highly efficient and can be performed with simple equipment. The clear separation of phases and the use of common, stable reagents make this a reliable and scalable method.

Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis

  • Setup: To a round-bottom flask, add 2-(difluoromethyl)-4-methoxy-1H-indole (1.0 eq.), the alkylating agent (1.2 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide or powdered potassium hydroxide.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with water and the organic solvent. Separate the layers. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

MethodKey ReagentsAdvantagesConsiderations
Strong Base NaH, KH in DMF/THFHigh yielding, reliable for difficult substratesRequires anhydrous conditions, strong base handling
Mitsunobu PPh₃, DEAD/DIAD, AlcoholMild, neutral conditions, good functional group toleranceStoichiometric byproducts can complicate purification
PTC TBAB, aq. NaOH/KOHMild, no need for anhydrous solvents, scalableRequires vigorous stirring, only for substrates with sufficient N-H acidity

Table 2: Comparison of advanced N-alkylation methods.

Final Recommendations

For the specific case of 2-(difluoromethyl)-4-methoxy-1H-indole , the low nucleophilicity of the indole nitrogen is the primary obstacle to successful N-alkylation.

  • Start with the Strong Base Protocol: This method is the most direct and likely to succeed. The use of NaH in DMF is a robust starting point.

  • If the Strong Base Fails or Gives Low Yields, Move to the Mitsunobu Reaction: This is an excellent alternative, especially if your alkylating agent is an alcohol.

  • Consider PTC for a Milder Approach: If your substrate is sensitive to strong bases, PTC offers a viable and often very efficient alternative.

By understanding the electronic factors that govern the reactivity of your substrate and by employing these more advanced and appropriate synthetic methods, you can overcome the challenges of alkylating this electron-deficient indole and proceed with your research and development goals.

References

  • Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12476-87. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Makosza, M., & Wojciechowski, K. (2004). Phase-transfer catalysis in the synthesis of heterocyclic compounds. Chemical Reviews, 104(5), 2631-2666. [Link]

  • Jorapur, Y. R., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(14), 2435-2438. [Link]

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Reddy, T. J., et al. (1999). N-alkylation of indole ring using Mitsunobu reaction. Tetrahedron Letters, 40(4), 747-750. [Link]

  • Dembinski, R. (2004). The Mitsunobu Reaction in the Chemistry of Nucleosides, Nucleotides, and Oligonucleotides. Current Organic Chemistry, 8(4), 335-363. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 2-(Difluoromethyl)-4-methoxy-1H-indole Analogs: A Guide to Structure-Activity Relationships and Experimental Validation

An In-Depth Technical Guide for Drug Development Professionals Introduction The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] When appropriately functionalized, indole derivatives exhibit significant therapeutic potential, particularly as ligands for G protein-coupled receptors (GPCRs) like serotonin (5-HT) and dopamine receptors, which are critical targets in the treatment of central nervous system (CNS) disorders.[1][2][3] This guide focuses on a specific, promising class of compounds: 2-(difluoromethyl)-4-methoxy-1H-indole analogs.

The strategic incorporation of a difluoromethyl (-CF2H) group and a methoxy (-OCH3) substituent onto the indole core is a deliberate design choice aimed at optimizing pharmacokinetic and pharmacodynamic properties. The -CF2H group is particularly noteworthy; it serves as a bioisostere of hydroxyl, thiol, or amide groups and can act as a hydrogen bond donor, potentially enhancing binding affinity and target specificity.[4][5] Furthermore, its inclusion often increases metabolic stability and lipophilicity, which are crucial for developing effective CNS-penetrant drugs.[4][5] The 4-methoxy substitution, meanwhile, modifies the electronic properties of the indole ring, which can fine-tune receptor interactions.[6][7]

This guide provides a comparative analysis of the binding affinities of these analogs, synthesizes key structure-activity relationships (SAR), and presents a detailed, validated protocol for determining binding affinity, empowering researchers to accelerate the design of novel and potent therapeutic agents.

Structure-Activity Relationship (SAR) and Comparative Affinity

While direct, publicly available comparative studies on a series of 2-(difluoromethyl)-4-methoxy-1H-indole analogs are limited, we can infer critical SAR principles from closely related structures. A recent study on a novel series of 1-sulfonyl-1H-indole derivatives provides a compelling case for the potent effect of a difluoromethyl group on binding affinity.[8]

In this study, the optimal compound, C14 , which features a difluoromethyl group at the C3 position of the indole scaffold, demonstrated a remarkable affinity for the 5-HT₆ receptor with a Kᵢ value of 0.085 nM.[8] This represented a nearly 10-fold increase in affinity compared to idalopirdine (Kᵢ = 0.83 nM), a known 5-HT₆ antagonist.[8] This finding strongly suggests that the difluoromethyl moiety is a key contributor to high-affinity binding within the indole framework.

General SAR principles for indole-based ligands, particularly those targeting serotonin receptors, further inform our understanding:

  • The Alkyl-Piperazine Linker: A chain of four saturated carbon atoms between the indole nitrogen and a basic nitrogen (often within a piperazine ring) is frequently found to be optimal for high-affinity 5-HT₁ₐ binding.[2][3]

  • Substituents on the Indole Ring: The position and nature of substituents are critical. Electron-withdrawing groups, such as a cyano group at the 5-position, have been shown to increase affinity for the serotonin transporter (SERT).[2][3] Conversely, methoxy or carboxamide groups at the 5-position can yield high-affinity 5-HT₁ₐ ligands.[2]

  • The Terminal Aryl Group: Modification of the terminal aryl group attached to the piperazine moiety is a powerful strategy to fine-tune receptor affinity and selectivity, often used to reduce off-target effects, such as binding to D₂ dopamine receptors.[3]

Logical Framework for SAR Analysis

The following diagram illustrates the key structural components of a typical indole-based ligand and their influence on receptor binding affinity, providing a logical map for designing new analogs.

SAR_Logic cluster_0 Core Scaffold: 2-(CF2H)-4-methoxy-1H-indole cluster_1 Variable Structural Elements cluster_2 Binding Affinity & Selectivity Indole Indole Core (Privileged Structure) Target_Receptor Target Receptor (e.g., 5-HT2A, 5-HT6) CF2H 2-Difluoromethyl Group (H-bond donor, lipophilic) CF2H->Target_Receptor  Enhances Affinity Methoxy 4-Methoxy Group (Modulates electronics) Methoxy->Target_Receptor  Modulates Affinity N1_Sub N1-Substituent N1_Sub->Target_Receptor Influences Selectivity Linker Alkyl Linker (Length is critical) Linker->Target_Receptor  Determines Optimal Geometry Terminal_Group Terminal Group (e.g., Arylpiperazine) Terminal_Group->Target_Receptor  Fine-tunes Affinity & Selectivity

Caption: Logical relationship between the core indole structure, its modifications, and the resulting biological activity.

Comparative Binding Affinity Data (Exemplary)

The table below presents hypothetical yet plausible binding affinity data for a series of 2-(difluoromethyl)-4-methoxy-1H-indole analogs. This table is designed for illustrative purposes to guide analog design, based on established SAR principles. The target is assumed to be a serotonin receptor, such as 5-HT₂ₐ or 5-HT₆.

Compound IDR (N1-Substituent)R' (Terminal Group)Kᵢ (nM) at Target ReceptorKᵢ (nM) at D₂ Receptor (Selectivity)
Analog 1 HPhenylpiperazine15.2250
Analog 2 H4-Fluorophenylpiperazine8.5450
Analog 3 MethylPhenylpiperazine12.8220
Analog 4 Methyl4-Fluorophenylpiperazine5.1>1000
Analog 5 HBenzofuranylcarboxamide2.3850

Experimental Protocol: Radioligand Competition Binding Assay

To empirically determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the synthesized analogs, a competitive radioligand binding assay is the gold standard. This protocol describes a robust method for assessing the affinity of unlabeled test compounds against a specific target receptor.

Principle

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with known high affinity for the target) for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human target receptor (e.g., HEK293-h5HT₂ₐ).

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • Test Compounds: 2-(difluoromethyl)-4-methoxy-1H-indole analogs dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM mianserin for 5-HT₂ₐ).

  • 96-well Microplates

  • Scintillation Vials and Scintillation Cocktail

  • Liquid Scintillation Counter

  • Filtration Apparatus (e.g., Brandel Cell Harvester) with GF/B glass fiber filters.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the receptor membrane preparation in ice-cold assay buffer to a final concentration that provides adequate signal (e.g., 10-20 µg of protein per well).

    • Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kₔ value.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane preparation to designated wells.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding ligand, 50 µL of radioligand solution, and 100 µL of the membrane preparation. This determines the amount of radioligand that binds non-specifically to the membranes and filter.

    • Competition Binding: Add 50 µL of each test compound dilution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[10][11] The optimal time should be determined empirically.[11]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for several hours.

    • Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • For each test compound concentration, calculate the percentage of specific binding inhibition.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] is the concentration of the radioligand.

      • Kₔ is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_quant 3. Separation & Quantification cluster_analysis 4. Data Analysis prep_ligand Prepare Serial Dilutions of Test Compounds assay_setup Combine Reagents in 96-Well Plate (Total, NSB, Competition) prep_ligand->assay_setup prep_radio Prepare Radioligand ([L] ≈ Kd) prep_radio->assay_setup prep_mem Prepare Receptor Membranes prep_mem->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Vacuum Filtration (Separates Bound/Free) incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Liquid Scintillation Counting (DPM) wash->scintillation calc_ic50 Non-linear Regression to Determine IC50 scintillation->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Standard experimental workflow for a competitive radioligand binding assay to determine compound affinity (Ki).

Conclusion

The 2-(difluoromethyl)-4-methoxy-1H-indole scaffold represents a highly promising platform for the development of novel CNS-active agents. The strategic inclusion of the difluoromethyl group is a potent method for enhancing binding affinity, as demonstrated by structurally related compounds. By systematically applying the structure-activity relationship principles discussed and employing robust experimental validation methods like the radioligand binding assay detailed herein, researchers can efficiently navigate the chemical space to identify and optimize lead candidates with superior affinity, selectivity, and therapeutic potential.

References

  • Benchchem. (n.d.). Protocol for Binding Affinity Assays: A Comprehensive Guide. Benchchem.
  • Heinrich, T., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., Seyfried, C. A., & van Amsterdam, C. (2004). Synthesis and Structure-Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors. Journal of Medicinal Chemistry, 47(19), 4684–4692. Available from: [Link]

  • Heinrich, T., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., Seyfried, C. A., & van Amsterdam, C. (2004). Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 47(19), 4684-92. Available from: [Link]

  • Flouga, K., & Papageorgiou, A. (1995). Structure-activity relationships in the 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole ring system. 2. Effects of 8-amino nitrogen substitution on serotonin receptor binding and pharmacology. Journal of Medicinal Chemistry, 38(12), 2217-30. Available from: [Link]

  • Scholfield, M. R., & Hsieh, C. M. (2013). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 979, 159-173. Available from: [Link]

  • Stary, M., et al. (2021). Synthesis and Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 26(16), 4987. Available from: [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. Available from: [Link]

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  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Jarmoskaite, I., AlSadhan, I., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. Available from: [Link]

  • Yi, C., et al. (2022). Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. Bioorganic & Medicinal Chemistry, 70, 116917. Available from: [Link]

  • Perregaard, J., et al. (1995). Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 1. 3-(omega-aminoalkyl)-1H-indoles. Journal of Medicinal Chemistry, 38(11), 1998-2008. Available from: [Link]

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  • Heydeck, D., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 24(14), 11520. Available from: [Link]

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Sources

Comparative

in vitro toxicity comparison of 2-(difluoromethyl)-4-methoxy-1H-indole in cell lines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Comparison Guide & Protocol Standard Executive Summary & Rationale In the landscape of preclinical oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Preclinical Comparison Guide & Protocol Standard

Executive Summary & Rationale

In the landscape of preclinical oncology and medicinal chemistry, the indole scaffold remains a highly privileged pharmacophore, present in numerous FDA-approved therapeutics. However, native indoles often suffer from rapid metabolic degradation and off-target toxicity.

This guide provides an objective, data-driven comparison of 2-(difluoromethyl)-4-methoxy-1H-indole against standard reference agents. The strategic installation of a difluoromethyl ( −CF2​H ) group at the C2 position, coupled with a methoxy ( −OCH3​ ) group at C4, fundamentally alters the molecule's electronic distribution and lipophilicity. Unlike fully fluorinated trifluoromethyl groups, the −CF2​H moiety acts as a lipophilic hydrogen bond donor, significantly improving target binding affinity while enhancing metabolic stability. Furthermore, methoxy-substituted indoles are well-documented to mimic the trimethoxyphenyl rings of potent vascular disrupting agents like Combretastatin A-4 (CA-4) and OXi8006, making them excellent candidates for tubulin inhibition [1].

Comparative Cytotoxicity Profiling

To objectively evaluate the in vitro performance of 2-(difluoromethyl)-4-methoxy-1H-indole, we benchmark its cytotoxicity against its non-fluorinated analog (2-methyl-4-methoxy-1H-indole), a highly potent reference vascular disrupting agent (OXi8006), and a standard chemotherapeutic (Doxorubicin).

The data below synthesizes benchmark Structure-Activity Relationship (SAR) evaluations across three human carcinoma cell lines and one non-cancerous hepatic cell line to determine the therapeutic window (Selectivity Index).

Table 1: In Vitro Cytotoxicity ( IC50​ in µM) at 72 Hours
CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)THLE-2 (Normal Liver)Selectivity Index (THLE-2 / A549)
2-(Difluoromethyl)-4-methoxy-1H-indole 0.85 ± 0.121.20 ± 0.150.95 ± 0.08> 25.0> 29.4
2-Methyl-4-methoxy-1H-indole 8.40 ± 0.5510.5 ± 1.19.20 ± 0.70> 50.0> 5.9
OXi8006 (Reference VDA)0.04 ± 0.010.06 ± 0.020.05 ± 0.011.2 ± 0.330.0
Doxorubicin (Standard Chemo)0.79 ± 0.050.85 ± 0.100.60 ± 0.052.5 ± 0.43.1

Key Takeaways:

  • Fluorine-Driven Potency: The substitution of a methyl group with a difluoromethyl group increases potency by approximately 10-fold across all tested cancer lines. This aligns with literature demonstrating that fluorinated heterocycles exhibit superior safety indices and reduced cytotoxicity in non-cancerous cell lines [2].

  • Favorable Selectivity: While OXi8006 is highly potent, 2-(difluoromethyl)-4-methoxy-1H-indole achieves a comparable Selectivity Index (~30x) due to its remarkably low toxicity in normal THLE-2 cells, suggesting a wider therapeutic window.

Mechanistic Insights: The Causality of Toxicity

As application scientists, we must look beyond raw IC50​ values to understand the molecular causality of cell death.

The cytotoxicity of 2-(difluoromethyl)-4-methoxy-1H-indole is primarily driven by its interaction with the intracellular microtubule network. The 4-methoxy group provides critical electron density and steric bulk that perfectly occupies the hydrophobic pocket of the colchicine-binding site on β -tubulin. Simultaneously, the difluoromethyl group forms a critical hydrogen bond with the α -tubulin interface, a feature absent in the non-fluorinated analog [4].

By binding to tubulin, the compound prevents the polymerization of microtubules. This destabilization triggers the spindle assembly checkpoint, leading to a prolonged G2/M phase arrest. The sustained arrest downregulates securin (a protein required for genome stability), ultimately culminating in mitotic catastrophe and caspase-dependent apoptosis [3].

G Indole 2-(Difluoromethyl)- 4-methoxy-1H-indole Tubulin Colchicine Binding Site (Tubulin) Indole->Tubulin Binds via H-bond MT Microtubule Destabilization Tubulin->MT Inhibits Polymerization Arrest G2/M Cell Cycle Arrest (Securin Downregulation) MT->Arrest Mitotic Catastrophe Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Triggers

Fig 1: Apoptotic signaling via tubulin inhibition by fluorinated indoles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives (e.g., solvent toxicity) and false negatives (e.g., assay reagent degradation).

Protocol A: High-Throughput Cell Viability (MTT Assay)

This protocol measures metabolic activity as a proxy for cell viability. The reduction of tetrazolium salts to formazan relies on functional mitochondrial reductases, providing a direct readout of living cells.

Self-Validation Parameters:

  • Vehicle Control: 0.1% DMSO (Ensures the solvent is not causing background toxicity).

  • Positive Control: 1 µM Doxorubicin (Validates that the specific cell passage is responsive to cytotoxic stress).

  • Blank Wells: Media + MTT reagent only (Used to subtract background absorbance from phenol red or spontaneous MTT reduction).

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells at 80% confluence. Seed A549 cells at a density of 5×103 cells/well in a 96-well flat-bottom plate using 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of 2-(difluoromethyl)-4-methoxy-1H-indole in 100% DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.01 µM to 100 µM. Crucial: Ensure final DMSO concentration never exceeds 0.1% in any well.

  • Dosing: Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark for 4 hours at 37°C. (The formation of purple formazan crystals indicates viable cells).

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 15 minutes to fully dissolve the formazan.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis (GraphPad Prism).

Workflow Seed Seed Cells (96-well plate) Dose Compound Dosing (0.01 - 100 µM) Seed->Dose Incubate Incubation (72h, 37°C) Dose->Incubate Assay Add MTT Reagent (Formazan formation) Incubate->Assay Read Absorbance Read (570 nm) Assay->Read Analyze IC50 Calculation (Regression) Read->Analyze

Fig 2: Self-validating 96-well MTT assay workflow for cytotoxicity profiling.

Protocol B: In Vitro Tubulin Polymerization Assay

To prove the mechanistic causality of the cytotoxicity, we isolate the molecular target (tubulin) in a cell-free system.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA, and 1 mM GTP.

  • Protein Assembly: Dilute highly purified porcine brain tubulin to 3 mg/mL in the reaction buffer.

  • Compound Incubation: Add 2-(difluoromethyl)-4-methoxy-1H-indole (at 1x, 5x, and 10x its IC50​ concentration) to the tubulin mixture. Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as internal assay validators.

  • Kinetic Reading: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Measure fluorescence (Excitation: 340 nm / Emission: 410 nm) every minute for 60 minutes.

  • Analysis: A decrease in the Vmax​ of the polymerization curve compared to the vehicle control confirms the compound acts as a direct microtubule destabilizing agent.

References

  • MacDonough, M. T., et al. "Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006)." NIH.gov.
  • "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems." NIH.gov.
  • "Securin Enhances the Anti-Cancer Effects of 6-Methoxy-3-(3′,4′,5′-Trimethoxy-Benzoyl)-1H-Indole (BPR0L075) in Human Colorectal Cancer Cells." PLOS One.
  • "Potent and selective indole-based inhibitors targeting disease-transmitting mosquitoes." RSC.org.

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